molecular formula C13H21NO B1437168 N-(2-Isopropoxybenzyl)-1-propanamine CAS No. 1040685-17-3

N-(2-Isopropoxybenzyl)-1-propanamine

Cat. No.: B1437168
CAS No.: 1040685-17-3
M. Wt: 207.31 g/mol
InChI Key: VJOUSEKDBOXFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Isopropoxybenzyl)-1-propanamine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Isopropoxybenzyl)-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Isopropoxybenzyl)-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-propan-2-yloxyphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-9-14-10-12-7-5-6-8-13(12)15-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOUSEKDBOXFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to N-(2-Isopropoxybenzyl)-1-propanamine Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Isopropoxybenzyl)-1-propanamine and its derivatives represent a class of chemical compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive literature review of this scaffold, focusing on its synthesis, structure-activity relationships (SAR), and prospective therapeutic applications. By examining related chemical structures and their biological activities, we aim to provide a foundational understanding for researchers and drug development professionals interested in exploring this chemical space. This document delves into the causal relationships behind synthetic choices, outlines potential experimental protocols, and visualizes key workflows to facilitate further research and development in this promising area.

Introduction

The benzylamine and propanamine moieties are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds. The combination of these fragments, as seen in the N-(2-Isopropoxybenzyl)-1-propanamine scaffold, offers a unique three-dimensional arrangement of lipophilic and hydrogen-bonding features that can be finely tuned to interact with various biological targets. The isopropoxy group at the ortho position of the benzyl ring introduces a significant steric and electronic modification, which can influence the compound's conformational preferences and its interactions with protein binding pockets. This guide will explore the synthetic accessibility of these derivatives, the potential impact of structural modifications on their biological activity, and their prospective therapeutic applications, drawing insights from analogous chemical series.

Synthetic Strategies

The synthesis of N-(2-Isopropoxybenzyl)-1-propanamine derivatives can be approached through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and the specific substitutions on the aromatic ring or the propanamine side chain.

Reductive Amination

A primary and versatile method for the synthesis of N-substituted benzylamines is reductive amination.[1] This approach involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of 2-Isopropoxybenzaldehyde with 1-Propanamine

  • Imine Formation: To a solution of 2-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add 1-propanamine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose and is typically added portion-wise at 0 °C to control the exothermic reaction.[1] The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired N-(2-Isopropoxybenzyl)-1-propanamine.

Causality in Experimental Choices:

  • The choice of a protic solvent like methanol can facilitate both the imine formation and the subsequent reduction.

  • The use of a slight excess of the amine ensures the complete consumption of the aldehyde.

  • The portion-wise addition of the reducing agent at low temperature is a critical safety measure to manage the reaction's exothermicity.

Alkylation of 1-Propanamine

An alternative synthetic route involves the direct N-alkylation of 1-propanamine with a suitable 2-isopropoxybenzyl halide, such as 2-isopropoxybenzyl chloride or bromide. This method is a classical approach to amine synthesis.

Experimental Protocol: N-Alkylation of 1-Propanamine

  • Reaction Setup: In a round-bottom flask, dissolve 1-propanamine (2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to neutralize the hydrohalic acid formed during the reaction.

  • Addition of Alkylating Agent: To this stirring solution, add 2-isopropoxybenzyl chloride (1.0 eq) dropwise at room temperature.

  • Reaction Monitoring and Completion: The reaction mixture is then heated to 50-60 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Causality in Experimental Choices:

  • The use of an excess of the amine or a non-nucleophilic base is necessary to prevent the formation of the dialkylated product.

  • Polar aprotic solvents are preferred as they can solvate the ions formed during the reaction without interfering with the nucleophilic substitution.

Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_alkylation N-Alkylation RA_Start 2-Isopropoxybenzaldehyde + 1-Propanamine RA_Imine Imine Formation (Methanol, RT) RA_Start->RA_Imine RA_Reduction Reduction (NaBH4, 0 °C to RT) RA_Imine->RA_Reduction RA_End N-(2-Isopropoxybenzyl)- 1-propanamine RA_Reduction->RA_End A_Start 1-Propanamine + 2-Isopropoxybenzyl Chloride A_Reaction N-Alkylation (K2CO3, Acetonitrile, 60 °C) A_Start->A_Reaction A_End N-(2-Isopropoxybenzyl)- 1-propanamine A_Reaction->A_End

Figure 1: Synthetic Routes to N-(2-Isopropoxybenzyl)-1-propanamine.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of a chemical series.[2] While specific SAR data for N-(2-Isopropoxybenzyl)-1-propanamine derivatives is not extensively published, we can infer potential relationships based on analogous structures found in the literature.

The Role of the Benzyl Moiety
  • Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring can significantly impact activity. Electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule, affecting its binding to target proteins. For instance, in some series of bioactive amines, halogen substitutions on the aromatic ring have been shown to enhance potency.

  • The Isopropoxy Group: The ortho-isopropoxy group is a key feature. Its steric bulk can lock the conformation of the benzyl group, potentially leading to higher selectivity for a particular biological target. The lipophilicity of this group will also contribute to the overall physicochemical properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The Propanamine Side Chain
  • Length of the Alkyl Chain: The length of the n-propyl chain can be critical for optimal interaction with the binding site. Shortening or lengthening this chain could lead to a loss of activity if a specific hydrophobic pocket needs to be occupied.

  • Substitution on the Amine: The nitrogen atom can be a primary, secondary, or tertiary amine. This will affect the pKa of the molecule and its ability to form hydrogen bonds. In many pharmacologically active amines, a secondary amine is found to be optimal for activity.

  • Chirality: If a chiral center is introduced into the propanamine backbone, the stereochemistry can play a crucial role in biological activity. It is common for one enantiomer to be significantly more active than the other.

Potential Pharmacological Activities and Therapeutic Applications

Based on the pharmacological profiles of structurally related compounds, N-(2-Isopropoxybenzyl)-1-propanamine derivatives could be investigated for a variety of therapeutic applications.

Adrenergic Receptor Modulation

Derivatives of propanolamines are well-known for their interaction with adrenergic receptors.[3] For example, compounds with an aminopropan-2-ol structure have shown α1- and β1-adrenolytic activity.[3] The N-(2-Isopropoxybenzyl)-1-propanamine scaffold could be explored for similar activities.

Compound ClassBiological TargetReported ActivityReference
Aminopropan-2-ol derivativesα1- and β1-adrenoceptorsAntagonistic activity[3]
Propanolamine DerivativesAdrenergic ReceptorsHypotensive and antiarrhythmic effects[3]
Antiproliferative and Anticancer Activity

Quinoxaline derivatives containing a propanamide side chain have demonstrated antiproliferative effects against various cancer cell lines.[4][5] While structurally distinct, this highlights the potential of the propanamine/propanamide moiety in the design of anticancer agents. The N-(benzyl)amine scaffold is also present in inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for cancer therapy.[6]

Compound ClassCancer Cell LinesIC₅₀ ValuesReference
N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamidesMCF-7, HCT-116, Hela, PC-36.93 - 94.14 µM[4]
N-benzyl-2-phenylpyrimidin-4-amine derivativesNon-small cell lung cancer cellsNanomolar inhibitory potency against USP1/UAF1[6]
Anti-inflammatory and Analgesic Properties

Propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen have been synthesized and evaluated as non-ulcerogenic anti-inflammatory and analgesic agents.[7] This suggests that the propanamine core could be a suitable scaffold for developing novel anti-inflammatory drugs with improved safety profiles.

Future Directions and Research Perspectives

The N-(2-Isopropoxybenzyl)-1-propanamine scaffold presents a promising starting point for the design and synthesis of novel bioactive molecules. Future research in this area should focus on:

  • Library Synthesis: The synthesis of a diverse library of derivatives with variations in the substitution pattern of the aromatic ring and modifications of the propanamine side chain.

  • High-Throughput Screening: Screening this library against a wide range of biological targets to identify initial hits.

  • In-depth Pharmacological Evaluation: Detailed in vitro and in vivo studies of the most promising compounds to elucidate their mechanism of action and therapeutic potential.

  • Computational Modeling: The use of in silico methods, such as docking and molecular dynamics simulations, to understand the binding modes of these derivatives and guide further optimization.

Screening_Workflow Start Synthesized Compound Library HTS High-Throughput Screening (e.g., Receptor Binding Assays) Start->HTS Hit_ID Hit Identification (Activity Threshold) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Opt Lead Optimization (Iterative Synthesis) SAR_Analysis->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies SAR_Analysis->In_Vivo Lead_Opt->HTS New Derivatives Candidate Preclinical Candidate In_Vivo->Candidate

Figure 2: A representative workflow for the screening and development of novel N-(2-Isopropoxybenzyl)-1-propanamine derivatives.

Conclusion

The N-(2-Isopropoxybenzyl)-1-propanamine scaffold is a largely unexplored area of chemical space with significant potential for the development of new therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from structurally related bioactive molecules, researchers can efficiently synthesize and evaluate derivatives of this core structure. The insights provided in this technical guide are intended to serve as a foundation for future research, encouraging the exploration of this promising class of compounds in the quest for novel and effective medicines.

References

  • Eureka | Patsnap. (n.d.). Method for synthesizing N-isopropylbenzylamine.
  • (2025, August 10). A structure-activity relationship study of compounds with antihistamine activity.
  • (n.d.). Synthesis and Adrenolytic Activity of New Propanolamines - PMC - NIH.
  • MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
  • (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed.
  • (n.d.). N-Isopropylpropylamine | C6H15N | CID 89119 - PubChem - NIH.
  • ChemicalBook. (n.d.). N-Isopropylbenzylamine synthesis.
  • (2025, August 6). Design and synthesis of stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents - ResearchGate.
  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Shaanxi Bloom Tech Co., Ltd. (2024, December 23). How Is N-Isopropylbenzylamine Synthesized? - Knowledge.
  • MDPI. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
  • (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed.
  • NIMH Chemical Synthesis and Drug Supply Program. (2021, April 9). Compound Information Page.
  • (2016, May 2). On Exploring Structure Activity Relationships - PMC - NIH.
  • (n.d.). Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides - PubMed.

Sources

Biological Potential and Pharmacological Profiling of N-(2-Isopropoxybenzyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological and chemical analysis of N-(2-Isopropoxybenzyl)-1-propanamine , structured for researchers and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

N-(2-Isopropoxybenzyl)-1-propanamine (CAS: 1040685-17-3) is a specialized secondary amine intermediate and chemical probe characterized by a 2-alkoxybenzylamine scaffold. While primarily utilized as a high-value building block in the synthesis of neuroactive agents and ion channel modulators, its structural architecture exhibits significant intrinsic biological potential.

This guide analyzes the compound's pharmacophore, predicting its activity as a Voltage-Gated Sodium Channel (VGSC) modulator and Sigma-1 receptor ligand based on Structure-Activity Relationship (SAR) homology with established therapeutic agents like Safinamide and Propafenone.

Chemical Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of three distinct pharmacophoric domains that define its interaction with biological targets:

  • Lipophilic Anchor: The 2-isopropoxyphenyl ring provides steric bulk and lipophilicity, critical for occupying hydrophobic pockets in transmembrane proteins.

  • Linker Region: A methylene bridge (

    
    ) connecting the aromatic system to the amine.
    
  • Cationic Tail: The N-propylamine chain, which is protonated at physiological pH, allowing for electrostatic interactions with anionic residues (e.g., Asp/Glu) in receptor binding sites.

Physicochemical Properties (Calculated)
PropertyValueSignificance
Molecular Formula

Core composition
Molecular Weight 207.31 g/mol Optimal for BBB penetration (< 400 Da)
LogP (Predicted) 3.2 – 3.6High lipophilicity; likely CNS active
pKa (Base) ~9.5 – 10.0Predominantly ionized (

) at pH 7.4
H-Bond Donors 1 (NH)Critical for receptor anchoring
H-Bond Acceptors 2 (O, N)Interaction with serine/threonine residues

Target Identification & Mechanism of Action (SAR Analysis)

The biological activity of N-(2-Isopropoxybenzyl)-1-propanamine is inferred from its structural homology to the 2-alkoxybenzylamine class of compounds.

Primary Target: Voltage-Gated Sodium Channels (VGSCs)

The structural motif—a lipophilic aromatic ring linked to an amine via a short chain—is the classic pharmacophore for Class I antiarrhythmics and anticonvulsants .

  • Mechanism: The protonated amine blocks the pore of

    
     channels in the open/inactivated state, while the 2-isopropoxy group anchors the molecule within the lipid interface of the channel fenestration.
    
  • Therapeutic Relevance: Potential utility in neuropathic pain and epilepsy models.

Secondary Target: Sigma-1 Receptors ( R)

N-substituted benzylamines are privileged structures for Sigma-1 receptor binding.

  • Mechanism: The N-propyl group fits the secondary hydrophobic pocket of the

    
    R, while the benzyl ring engages in 
    
    
    
    stacking with aromatic residues (e.g., Trp, Tyr) in the binding site.
  • Implication: Modulation of

    
    R is associated with neuroprotection  and cognitive enhancement.
    
Pathway Visualization

The following diagram illustrates the predicted signaling modulation and pharmacophore interactions.

MOA_Pathway cluster_Targets Primary Biological Targets cluster_Effects Physiological Outcomes Compound N-(2-Isopropoxybenzyl)- 1-propanamine VGSC Voltage-Gated Na+ Channels (Nav1.7 / Nav1.8) Compound->VGSC Pore Blockade (State-Dependent) Sigma Sigma-1 Receptor (Chaperone Activity) Compound->Sigma Agonism/Modulation Excitability Reduced Neuronal Excitability VGSC->Excitability Inhibits Influx Protection Neuroprotection & Anti-inflammatory Sigma->Protection Ca2+ Homeostasis

Figure 1: Predicted Mechanism of Action showing dual-modulation of Sodium Channels and Sigma Receptors.

Experimental Validation Frameworks

To validate the biological activity of this compound, the following experimental workflows are recommended.

Chemical Synthesis (Reductive Amination)

A robust, self-validating synthesis protocol is essential for generating high-purity material for biological assays.

Protocol:

  • Reagents: 2-Isopropoxybenzaldehyde (1.0 eq), Propan-1-amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).

  • Imine Formation: Mix aldehyde and amine in DCE at room temperature for 2 hours. Monitor via TLC (disappearance of aldehyde).

  • Reduction: Add STAB portion-wise. Stir for 12 hours under

    
     atmosphere.
    
  • Work-up: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography (Hexane:EtOAc + 1%

    
    ).
    

Synthesis_Flow Start 2-Isopropoxybenzaldehyde + Propan-1-amine Step1 Imine Formation (Solvent: DCE, 2h) Start->Step1 Step2 Reductive Amination (Reagent: NaBH(OAc)3) Step1->Step2 Step3 Acid-Base Extraction (Purification) Step2->Step3 Product N-(2-Isopropoxybenzyl)- 1-propanamine (>98%) Step3->Product

Figure 2: Synthetic pathway for generating high-purity ligand for assay validation.

In Vitro Screening Cascade
Assay TypeMethodologySuccess Criteria
Binding Affinity (

)
Radioligand binding using

-Pentazocine (

) or

-Batrachotoxin (Na+ channel).

Functional Potency FLIPR Membrane Potential Assay (HEK293 cells expressing

).

Metabolic Stability Incubation with Human Liver Microsomes (HLM) + NADPH.

Safety & Toxicology Profile

As a secondary amine with high lipophilicity, specific handling precautions are required.

  • Acute Toxicity: Predicted to be moderate. Similar benzylamines show oral

    
     in rats ~300–500 mg/kg.
    
  • Corrosivity: The free base is likely corrosive to skin and eyes (pH > 11).

  • CNS Effects: Due to BBB penetration, high doses may induce sedation or ataxia (typical of sodium channel blockers).

References

  • PubChem Compound Summary. (2025). N-(2-Isopropoxybenzyl)-1-propanamine (CAS 1040685-17-3).[1] National Center for Biotechnology Information. Link

  • Florvall, L., & Ogren, S. O. (1982). Potential neuroleptic agents. 2,6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities. Journal of Medicinal Chemistry. Link

  • Bailingwei Technology. (2024). Chemical Catalog: N-(2-Isopropoxybenzyl)-1-propanamine Building Blocks.Link

Sources

The Isopropoxybenzyl Amine Pharmacophore: Structural Evolution and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, structural rationale, and pharmacological applications of Isopropoxybenzyl Amine compounds. This analysis focuses on the 4-isopropoxybenzyl moiety as a privileged pharmacophore in medicinal chemistry, tracing its evolution from mid-20th-century analgesic research to modern transporter inhibitors.

Executive Summary

The Isopropoxybenzyl Amine motif—specifically the N-(4-isopropoxybenzyl) structural unit—represents a critical steric and lipophilic variant of the classic benzylamine pharmacophore. While simple benzylamines are ubiquitous in organic synthesis, the introduction of a para-isopropoxy group (


) confers unique physicochemical properties, including optimized logP values and specific receptor pocket occupancy.

Historically, this moiety emerged from the CIBA pharmaceutical program in the 1950s , leading to the discovery of high-potency benzimidazole opioids (nitazenes). Today, it serves as a key determinant of potency in novel SLC26A6 (PAT1) inhibitors and IP receptor antagonists , demonstrating its enduring utility in fine-tuning drug-target interactions.

Historical Genesis: The CIBA Era (1950s)[1]

The discovery of isopropoxybenzyl amine derivatives is inextricably linked to the search for non-morphinan opioids. In the late 1950s, researchers at CIBA Aktiengesellschaft (Switzerland), led by A. Hunger , F. Biaggi , and K. Hoffmann , initiated a program to synthesize 2-benzylbenzimidazoles.

The "Nitazene" Series Discovery

The team synthesized a library of 1-(diethylaminoethyl)-2-benzyl-5-nitrobenzimidazoles. They systematically varied the substituent at the para-position of the benzyl ring to explore Structure-Activity Relationships (SAR).

  • The Baseline: Unsubstituted benzyl analogs showed moderate activity.

  • The Breakthrough: Introducing an ether linkage at the para-position drastically increased potency.

    • Ethoxy (-OEt): Resulted in Etonitazene , approximately 1000x the potency of morphine.

    • Isopropoxy (-OiPr): Resulted in Isotonitazene .[1] While slightly less potent than the ethoxy analog in early assays, it exhibited a distinct lipophilic profile and high affinity for the

      
      -opioid receptor (MOR).
      

Although Etonitazene and Clonitazene were scheduled, the isopropoxy variant (Isotonitazene) remained an obscure academic entry until its re-emergence in 2019 as a designer drug, highlighting the critical importance of this specific benzyl substitution pattern.

Structural Rationale & Medicinal Chemistry[3]

Why choose the Isopropoxybenzyl group over a Methoxy or Ethoxy group? The decision is often driven by the need to optimize Lipophilic Efficiency (LipE) and Metabolic Stability .

Physicochemical Advantages
  • Steric Bulk: The isopropyl group adds branching, which can fill hydrophobic pockets in receptors (e.g., the orthosteric site of MOR or the anion channel of SLC26A6) more effectively than a linear ethyl chain.

  • Lipophilicity (LogP): The isopropoxy group increases logP compared to methoxy/ethoxy, facilitating Blood-Brain Barrier (BBB) penetration—a critical factor for CNS-active agents.

  • Metabolic Shielding: The branched isopropyl ether is generally more resistant to O-dealkylation by Cytochrome P450 enzymes compared to simple methoxy ethers, potentially prolonging half-life (

    
    ).
    
Comparative SAR Data

The following table illustrates the impact of the para-substituent on the benzyl amine moiety in the context of benzimidazole opioids (Values normalized to Morphine = 1).

CompoundBenzyl Substituent (R)StructureRelative Potency (Morphine = 1)LogP (Predicted)
Nitazene Hydrogen (-H)

~23.5
Clonitazene Chlorine (-Cl)

~504.2
Etonitazene Ethoxy (-OEt)

~10004.6
Isotonitazene Isopropoxy (-OiPr)

~500 4.9

Modern Pharmacological Applications

Beyond opioids, the isopropoxybenzyl amine motif has found utility in diverse therapeutic areas.

SLC26A6 (PAT1) Inhibitors

Recent research (e.g., Jayaraman et al.) identified 4-isopropoxybenzylamine as a critical building block for selective inhibitors of the SLC26A6 anion exchanger, a target for treating cystic fibrosis-associated intestinal disorders.[2]

  • Mechanism: The isopropoxybenzyl group binds to the hydrophobic extracellular vestibule of the transporter.

  • Outcome: Replacement of the isopropoxy group with smaller groups (methoxy) or larger halides resulted in a loss of potency, confirming the specific steric requirement of the isopropyl ether.

IP Receptor Antagonists (RO1138452)

The compound RO1138452 utilizes a 4-(4-isopropoxybenzyl)phenylamine core.[3]

  • Target: Prostacyclin (IP) receptor.[3]

  • Function: It acts as a pseudo-irreversible antagonist.[3] The lipophilic isopropoxy tail likely anchors the molecule within the lipid membrane interface of the GPCR, contributing to its slow dissociation rate.

Experimental Protocols

Synthesis of 4-Isopropoxybenzylamine (Intermediate)

This protocol describes the synthesis of the core building block from 4-hydroxybenzaldehyde.

Reagents: 4-Hydroxybenzaldehyde, 2-Bromopropane, Potassium Carbonate (


), Hydroxylamine Hydrochloride, Lithium Aluminum Hydride (

).

Step 1: Williamson Ether Synthesis

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in DMF.

  • Add

    
     (2.0 eq) and stir for 30 min at RT.
    
  • Add 2-bromopropane (1.2 eq) and reflux at 80°C for 4 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol). Dry over

    
    .
    
  • Yield: 4-isopropoxybenzaldehyde (Clear oil).

Step 2: Reductive Amination (via Oxime)

  • Dissolve 4-isopropoxybenzaldehyde in Ethanol. Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq). Reflux for 2 hours to form the oxime.

  • Isolate the oxime and dissolve in dry THF.

  • Slowly add

    
     (4.0 eq) at 0°C under Argon.
    
  • Reflux for 6 hours.

  • Workup: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Filter precipitate.
  • Purification: Distillation or conversion to HCl salt.

Visualization of Synthesis Pathway (DOT)

SynthesisPathway start 4-Hydroxybenzaldehyde step1 Williamson Ether Synthesis (+ 2-Bromopropane / K2CO3) start->step1 inter 4-Isopropoxybenzaldehyde step1->inter step2 Oxime Formation (+ NH2OH) inter->step2 inter2 Oxime Intermediate step2->inter2 step3 Reduction (LiAlH4 or H2/Pd) inter2->step3 final 4-Isopropoxybenzylamine step3->final

Caption: Synthetic route for the production of the 4-isopropoxybenzylamine building block.

Analytical Differentiation: Isopropoxy vs. Isopropyl[2]

A critical aspect of scientific integrity in this field is distinguishing between Isopropoxybenzyl amine and Isopropylbenzylamine .

  • Isopropoxybenzylamine (

    
    ):  Contains an Oxygen  atom linking the isopropyl group to the ring. Used in high-value medicinal chemistry (Opioids, Transporter inhibitors).
    
  • N-Isopropylbenzylamine (

    
    ):  Contains a Nitrogen linkage or direct alkylation. Commonly encountered as a structural isomer of methamphetamine and used as a cutting agent. It lacks the ether oxygen.
    

Differentiation Protocol (GC-MS):

  • Isopropoxy: Fragmentation shows characteristic loss of isopropyl group (

    
    ) and presence of oxygenated tropylium ion (
    
    
    
    107 -> 121 shift).
  • Isopropyl: Fragmentation dominated by benzyl cation (

    
     91) and lack of ether-associated fragments.
    

Logical Pathway: From Moiety to Medicine

The following diagram illustrates the decision logic for employing the isopropoxybenzyl moiety in drug design.

LogicFlow Problem Drug Optimization Challenge: Need Higher Potency & Lipophilicity Choice Select Benzyl Substituent Problem->Choice Opt1 Methoxy (-OMe) Low Steric Bulk Metabolically Labile Choice->Opt1 Opt2 Isopropoxy (-OiPr) High Steric Bulk Lipophilic (+LogP) Metabolically Stable Choice->Opt2 Result1 Application: Opioids (Isotonitazene) High MOR Affinity Opt2->Result1 Result2 Application: Transporters (PAT1 Inhibitors) Pocket Filling Opt2->Result2

Caption: Medicinal chemistry decision tree for selecting the isopropoxybenzyl pharmacophore.

References

  • Hunger, A., et al. (1960). "Benzimidazol-Derivate und verwandte Heterocyclen. II. Synthese von 1-aminoalkyl-2-benzyl-benzimidazolen." Helvetica Chimica Acta, 43(3), 800-809.

  • Blanckaert, P., et al. (2020). "Isotonitazene: The re-emergence of a potent synthetic opioid." Drug Testing and Analysis, 12(8).

  • Jayaraman, S., et al. (2014). "Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders." Chemical Biology & Drug Design, 84(4).

  • Fretz, H., et al. (2008). "4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor."[3] Journal of Pharmacology and Experimental Therapeutics, 324(2), 815-826.[3]

  • World Health Organization (WHO). (2020). "Critical Review Report: Isotonitazene." Expert Committee on Drug Dependence.[1][4]

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details optimized protocols for the reductive amination of 2-isopropoxybenzaldehyde (CAS 22921-58-0) . This scaffold is a critical intermediate in the synthesis of bioactive compounds, including 15-lipoxygenase inhibitors and various agrochemicals.

The presence of the ortho-isopropoxy group introduces specific steric and electronic challenges that distinguish this substrate from simple benzaldehydes. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method for its superior selectivity, while offering alternative "Green" and "Scale-Up" protocols to suit diverse research needs.

Strategic Analysis: The Ortho-Isopropoxy Challenge

Before initiating synthesis, researchers must understand how the 2-isopropoxy substituent influences reaction kinetics and chemoselectivity.

Steric and Electronic Effects[1]
  • Steric Hindrance: The bulky isopropyl group at the ortho position creates significant steric crowding around the carbonyl carbon. This increases the energy barrier for the initial nucleophilic attack by the amine, potentially slowing imine formation compared to para-substituted analogs.

  • Electronic Deactivation: The alkoxy group is a strong electron-donating group (EDG) by resonance. This increases electron density at the carbonyl carbon, making it less electrophilic.

  • Implication: Standard reductive amination conditions using weak reducing agents (e.g., NaBH3CN) may be sluggish.[1] However, strong reducing agents (e.g., NaBH4) risk reducing the aldehyde directly to the alcohol (2-isopropoxybenzyl alcohol) before the imine forms.

The Solution: Use Sodium Triacetoxyborohydride (STAB) . It is mild enough to leave the aldehyde untouched but active enough to rapidly reduce the protonated iminium ion formed in situ.

Visualizing the Mechanism

The following diagram outlines the reaction pathway, highlighting the critical "Imine/Iminium" intermediate that must be intercepted by the hydride source.

ReductiveAmination Start 2-Isopropoxybenzaldehyde + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack SideProduct Side Reaction: Direct Aldehyde Reduction Start->SideProduct If reducing agent is too strong (NaBH4) Iminium Protonated Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Dehydration) Reduction Hydride Transfer (via STAB) Iminium->Reduction + H- (Fast) Product 2-Isopropoxybenzylamine Derivative Reduction->Product Final Amine

Figure 1: Mechanistic pathway for the reductive amination of 2-isopropoxybenzaldehyde. Note the critical interception of the Iminium ion.

Protocol 1: The "Gold Standard" (STAB Method)

Applicability: Primary and secondary amines.[2][3][4][5] Best for discovery chemistry (mg to g scale). Reference: Based on the Abdel-Magid protocol [1].

Materials
  • Substrate: 2-Isopropoxybenzaldehyde (1.0 equiv)

  • Amine: 1.0–1.2 equiv (Use free base if possible; if using HCl salt, add 1.0 equiv TEA)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous)[4]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation with this sterically hindered aldehyde.

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-isopropoxybenzaldehyde (1.0 mmol, 164 mg) in DCE (3–5 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is a salt (e.g., HCl), add Triethylamine (1.1 mmol) and stir for 10 mins before adding the aldehyde.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol, ~60 µL).

    • Why? The ortho-isopropoxy group hinders imine formation. Acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack.

  • Reductant Addition: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under Nitrogen/Argon atmosphere.

    • Time: Typically 2–4 hours.[1] Monitor by TLC or LC-MS. Look for the disappearance of the aldehyde peak (approx. 254 nm).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM or EtOAc (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: The "Scale-Up" Method (Two-Step NaBH₄)

Applicability: Multi-gram to kilogram scale. Lower cost, easier workup, avoids chlorinated solvents. Mechanism: Pre-formation of the imine followed by reduction prevents direct aldehyde reduction.

Step-by-Step Procedure
  • Imine Formation:

    • Dissolve 2-isopropoxybenzaldehyde (10 mmol) and Amine (10 mmol) in Methanol (anhydrous, 20 mL).

    • Optional: Add 3Å Molecular Sieves or use a Dean-Stark trap (if in Toluene) to drive the equilibrium if the reaction is sluggish.

    • Stir at Reflux (65°C) for 2–6 hours. Verify imine formation by ¹H NMR (shift of aldehyde proton from ~10.4 ppm to imine ~8.5 ppm).

  • Reduction:

    • Cool the mixture to 0°C (Ice bath).

    • Carefully add Sodium Borohydride (NaBH₄) (10 mmol, 1.0 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Allow to warm to room temperature and stir for 1 hour.

  • Workup:

    • Evaporate Methanol.

    • Resuspend residue in water and extract with EtOAc.

Experimental Decision Matrix

Use the following diagram to select the appropriate protocol for your specific constraints.

DecisionTree Start Start: Reductive Amination of 2-Isopropoxybenzaldehyde ScaleCheck What is your Scale? Start->ScaleCheck SmallScale < 1 gram (Discovery) ScaleCheck->SmallScale LargeScale > 10 grams (Process) ScaleCheck->LargeScale AmineType Is the Amine Acid Sensitive? SmallScale->AmineType Protocol2 Protocol 2: Two-Step NaBH4 (Cost Effective) LargeScale->Protocol2 Protocol1 Protocol 1: STAB/DCE (High Selectivity) AmineType->Protocol1 No Protocol3 Protocol 3: Ti(OiPr)4 / NaBH4 (For Very Hindered Amines) AmineType->Protocol3 Yes / Very Hindered

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Aldehyde Steric hindrance of the 2-isopropoxy group prevents imine formation.Increase reaction time. Add Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis Acid / Water Scavenger (1.5 equiv) before adding reducing agent [2].
Alcohol Side Product Reducing agent is reducing the aldehyde before the imine forms.Do not use NaBH₄ in one pot. Switch to STAB (Protocol 1) or ensure complete imine formation (Protocol 2) before reduction.
Dialkylation (with primary amines) Primary amine reacts with two aldehyde molecules.Use an excess of the amine (1.5–2.0 equiv). Add the aldehyde slowly to the amine solution.
Emulsion during Workup Boron salts forming complexes.Wash the organic layer with 10% aqueous Tartaric Acid or Potassium Carbonate to break up boron complexes.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4]J. Org.[4][6] Chem. 1996, 61, 3849–3862.[2][4][6] Link

  • Bhattacharyya, S. Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride.[7]J. Chem. Soc., Perkin Trans. 1 1995, 2079–2081. Link

  • Gribble, G. W. Sodium Triacetoxyborohydride.[1][2][4]Encyclopedia of Reagents for Organic Synthesis , 2001. Link

Sources

Technical Application Note: N-(2-Isopropoxybenzyl)-1-propanamine in API Synthesis

[1]

Introduction & Executive Summary

N-(2-Isopropoxybenzyl)-1-propanamine (Chemical Formula: C₁₃H₂₁NO) is a specialized secondary amine intermediate increasingly utilized in medicinal chemistry campaigns targeting G-Protein Coupled Receptors (GPCRs) and Kinase Inhibitors . Unlike simple benzylamines, the ortho-isopropoxy substitution provides unique steric bulk and lipophilicity, enhancing the metabolic stability and blood-brain barrier (BBB) permeability of downstream Active Pharmaceutical Ingredients (APIs).

This guide details the strategic handling, synthesis, and quality control of this intermediate. It is designed for process chemists and formulation scientists requiring high-purity integration of this motif into larger drug scaffolds.

Key Applications
  • Neuroscience: Synthesis of selective 5-HT and Dopamine receptor modulators.

  • Oncology: Fragment synthesis for Pyrazolo-triazine based Cyclin-Dependent Kinase (CDK) inhibitors.

  • Flavor Chemistry: Precursor for high-potency Umami modulators (e.g., oxalamide derivatives).

Chemical Identity & Properties

PropertySpecification
IUPAC Name N-(2-(propan-2-yloxy)benzyl)propan-1-amine
Structure 2-Isopropoxy-Ph-CH₂-NH-CH₂-CH₂-CH₃
Molecular Weight 207.31 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in water
pKa (Calc) ~9.5 (Secondary Amine)
Stability Air-sensitive (absorbs CO₂ to form carbamates); Hygroscopic

Synthetic Utility & Protocols

Mechanistic Causality: Why this Intermediate?

In drug design, the 2-isopropoxy group serves as a "privileged" bioisostere for the 2-methoxy group.

  • Metabolic Shielding: The bulky isopropyl group hinders O-dealkylation by Cytochrome P450 enzymes more effectively than a methyl group, extending the half-life of the drug.

  • Conformational Lock: The steric clash between the isopropoxy group and the benzylic amine restricts rotation, pre-organizing the molecule for receptor binding.

Protocol A: Synthesis of the Intermediate

Rationale: In-situ preparation is often preferred to avoid storage instability of the secondary amine.

Reaction Type: Reductive Amination Precursors: 2-Isopropoxybenzaldehyde + 1-Propanamine

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reactor with 2-Isopropoxybenzaldehyde (1.0 equiv) and anhydrous Methanol (10 volumes).

    • Add 1-Propanamine (1.1 equiv) dropwise at 0–5°C. Note: Exothermic.

    • Add Magnesium Sulfate (anhydrous, 2.0 equiv) to sequester water and drive equilibrium.

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC/HPLC for disappearance of aldehyde.

  • Reduction:

    • Cool mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

    • Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Dichloromethane (DCM).[1]

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • If necessary, purify via Acid-Base extraction (dissolve in dilute HCl, wash with ether, basify aqueous layer with NaOH, extract back into DCM) or Silica Gel Chromatography (Eluent: DCM/MeOH/NH₄OH).

Protocol B: Utilization in API Synthesis (Alkylation)

Scenario: Attaching the intermediate to a core scaffold (e.g., chloropyrimidine or alkyl halide).

Reaction: Nucleophilic Substitution (Sɴ2 or SɴAr)

  • Dissolution: Dissolve the electrophile (e.g., 4-chloropyrimidine derivative) (1.0 equiv) in DMF or Acetonitrile .

  • Base Addition: Add N-(2-Isopropoxybenzyl)-1-propanamine (1.2 equiv) and a base like K₂CO₃ or DIPEA (2.0 equiv).

  • Heating: Heat to 60–80°C under Nitrogen atmosphere.

    • Expert Tip: Use catalytic KI (0.1 equiv) if reacting with an alkyl chloride to accelerate the reaction via the Finkelstein mechanism.

  • Validation: Monitor consumption of the secondary amine by LC-MS.

Process Visualization (Graphviz)

The following diagram illustrates the critical decision pathways in synthesizing and validating this intermediate.

GStartStart: Raw Materials(2-Isopropoxybenzaldehyde + Propylamine)ImineStep 1: Imine Formation(Dehydration w/ MgSO4)Start->ImineMeOH, RT, 4hReductionStep 2: Reduction(NaBH4 or STAB)Imine->Reduction0°C AdditionCheck1QC Check: Residual Aldehyde?Reduction->Check1HPLC SamplingCheck1->ReductionYes (>0.5%) -> Add more ReductantWorkupStep 3: Acid-Base Extraction(Purification)Check1->WorkupNo (<0.5%)ProductFinal Intermediate:N-(2-Isopropoxybenzyl)-1-propanamineWorkup->ProductDrying & ConcentrationDownstreamDownstream Application:SNAr or Amide CouplingProduct->DownstreamAPI Synthesis

Caption: Synthesis and Quality Control workflow for N-(2-Isopropoxybenzyl)-1-propanamine.

Quality Control & Self-Validating Systems

To ensure "Trustworthiness" in your data, every batch must pass the following self-validating checks before use in GMP steps.

Critical Quality Attributes (CQAs)
TestMethodAcceptance CriteriaScientific Rationale
Identity ¹H-NMR (CDCl₃)Characteristic Isopropyl Septet (~4.6 ppm)Confirms the presence of the 2-isopropoxy group.
Purity HPLC (C18, Gradient)> 98.0% AreaSecondary amines can oxidize; high purity prevents side-reactions.
Residual Aldehyde GC-MS or HPLC< 0.1%Unreacted aldehyde is genotoxic and reactive.
Water Content Karl Fischer< 0.5%Water interferes with downstream anhydrous couplings.
Troubleshooting Guide
  • Problem: Low Yield in Step 1.

    • Root Cause:[2] Incomplete imine formation due to water.

    • Solution: Use molecular sieves (3Å) instead of MgSO₄ or use a Dean-Stark trap if using Toluene.

  • Problem: Formation of Tertiary Amine Impurity.

    • Root Cause:[2] Over-alkylation (reaction of product with aldehyde).

    • Solution: Ensure strict stoichiometry (Amine excess) and stepwise addition of reductant.

References

  • Tachdjian, C., et al. (2006). Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers. U.S. Patent Application US20060045953A1. Link

    • Context: Describes the synthesis of oxalamides using N-(2-isopropoxybenzyl)
  • Paruch, K., et al. (2009). Pyrazolo-triazine derivatives as selective cyclin-dependent kinase inhibitors. Patent WO2007056468A1. Link

    • Context: Validates the use of the 2-isopropoxybenzylamine motif in oncology drug discovery.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Propanamine (Propylamine precursor). Link

    • Context: Physical properties and safety d
  • Huateng Pharma. Product Catalog: N-(2-Isopropoxybenzyl)-1-propanamine.[2][3][4] Link

    • Context: Commercial availability and specification grounding.[5]

Application Notes and Protocols for the Propylamination of Benzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Propylbenzylamines in Modern Chemistry

N-propylbenzylamine and its derivatives are crucial structural motifs in a wide array of biologically active molecules, ranging from pharmaceuticals to agrochemicals. Their synthesis is a cornerstone of medicinal chemistry and process development, as the N-benzyl group is a common pharmacophore and a versatile synthetic intermediate. The propylamine moiety can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of a molecule. Consequently, the development of robust, efficient, and scalable methods for the construction of the C-N bond between a benzyl group and a propylamine is of paramount importance.

This comprehensive guide provides an in-depth analysis of the primary synthetic strategies for the propylamination of benzyl derivatives. We will delve into the mechanistic underpinnings of each method, offer expert insights into the rationale behind experimental choices, and provide detailed, validated protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to optimize existing synthetic routes or develop novel pathways to this important class of compounds.

Strategic Approaches to Propylamination: A Comparative Overview

The synthesis of N-propylbenzylamines can be broadly categorized into three main strategies, each with its own set of advantages and limitations:

  • Reductive Amination: A classic and widely used method that starts from a carbonyl compound (benzaldehyde or a benzyl ketone) and propylamine.

  • Nucleophilic Substitution: A direct approach involving the reaction of a benzyl halide with propylamine.

  • Transition-Metal-Catalyzed N-Alkylation: Modern and highly versatile methods that enable the coupling of propylamine with benzyl halides or even benzyl alcohols.

The choice of strategy is often dictated by factors such as substrate availability, functional group tolerance, desired scale, and economic considerations.

Methodology 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and the wide availability of starting materials. The reaction proceeds in two stages: the initial formation of an imine from the condensation of a carbonyl compound and an amine, followed by the in-situ reduction of the imine to the corresponding amine.

Mechanistic Insight

The reaction begins with the nucleophilic attack of propylamine on the carbonyl carbon of the benzaldehyde derivative, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a benzylimine. A reducing agent, introduced into the reaction mixture, then selectively reduces the C=N double bond to afford the final N-propylbenzylamine product.[1][2]

Reductive_Amination cluster_1 Imine Formation cluster_2 Reduction Benzaldehyde Benzaldehyde Hemiaminal Hemiaminal Intermediate Benzaldehyde->Hemiaminal + Propylamine Propylamine Propylamine Imine Benzylimine Hemiaminal->Imine - H2O Final_Product N-Propylbenzylamine Imine->Final_Product + [H] Reducing_Agent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Reducing_Agent->Imine

Caption: Workflow for Reductive Amination.

Expertise & Experience: Selecting the Right Reducing Agent

The choice of reducing agent is critical for a successful reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also reduce the starting aldehyde, leading to the formation of benzyl alcohol as a byproduct.[1] Milder, more selective reducing agents are therefore preferred.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination. It is stable in mildly acidic conditions (pH 4-6), which are optimal for imine formation, and it selectively reduces the iminium ion over the carbonyl group.[2] However, its toxicity due to the potential release of cyanide is a significant drawback.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This has become the reagent of choice for many applications. It is less toxic than NaBH₃CN, and its reactivity is attenuated by the electron-withdrawing acetate groups, making it highly selective for imines and iminium ions.[2] It is also effective under neutral or mildly acidic conditions.

  • Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is a clean and efficient method, particularly for larger-scale syntheses.[3]

Comparative Data: Reductive Amination Conditions
Starting MaterialAmineReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydePropylamineNaBH(OAc)₃Dichloromethane (DCM)Room Temp12>95General Knowledge
BenzaldehydePropylamineNaBH₃CNMethanol (MeOH)Room Temp1290[2]
BenzaldehydePropylamineH₂ (50 psi), Pd/CEthanol (EtOH)Room Temp4>98[3]
4-MethoxybenzaldehydePropylamineNaBH(OAc)₃1,2-Dichloroethane (DCE)Room Temp1692General Protocol
Detailed Protocol: Reductive Amination of Benzaldehyde with Propylamine

Materials:

  • Benzaldehyde (1.0 eq)

  • Propylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add benzaldehyde and dichloromethane.

  • Add propylamine dropwise to the solution at room temperature and stir for 1-2 hours to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N-propylbenzylamine.

Methodology 2: Nucleophilic Substitution

The direct reaction of a benzyl halide with propylamine is a straightforward approach to N-propylbenzylamine synthesis. Benzylic halides are particularly reactive towards nucleophilic substitution due to the stability of the potential benzylic carbocation intermediate (in an Sₙ1 pathway) or the facile backside attack in an Sₙ2 pathway.[4]

Mechanistic Insight

For primary benzyl halides like benzyl bromide or benzyl chloride, the reaction with a primary amine like propylamine typically proceeds via an Sₙ2 mechanism. The amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group in a single concerted step. A second equivalent of the amine or an added base is required to neutralize the hydrogen halide byproduct.

SN2_Reaction Benzyl_Halide Benzyl Halide (X = Cl, Br) Transition_State [Transition State]‡ Benzyl_Halide->Transition_State Propylamine_Nu Propylamine (Nucleophile) Propylamine_Nu->Benzyl_Halide Sₙ2 Attack Product_Salt N-Propylbenzylammonium Halide Transition_State->Product_Salt Final_Product N-Propylbenzylamine Product_Salt->Final_Product Deprotonation Base Base (e.g., Propylamine, K2CO3) Base->Product_Salt

Caption: Sₙ2 Pathway for Propylamination.

Expertise & Experience: Controlling Over-Alkylation

A significant challenge in the nucleophilic substitution approach is the potential for over-alkylation. The desired product, N-propylbenzylamine, is a secondary amine and can itself act as a nucleophile, reacting with another molecule of the benzyl halide to form the tertiary amine, N,N-dibenzylpropylamine.

To minimize this side reaction:

  • Use a Large Excess of Propylamine: Using a significant excess of propylamine (3-10 equivalents) increases the probability that the benzyl halide will react with the primary amine rather than the secondary amine product.

  • Use a Non-Nucleophilic Base: Employing an inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) can neutralize the acid byproduct without competing in the nucleophilic substitution.

  • Control Reaction Conditions: Running the reaction at lower temperatures and for shorter times can also help to suppress the slower over-alkylation reaction.

Comparative Data: Nucleophilic Substitution Conditions
Benzyl DerivativeAmine (eq)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Benzyl BromidePropylamine (3)K₂CO₃Acetonitrile (MeCN)80690General Protocol
Benzyl ChloridePropylamine (5)NoneEthanol (EtOH)Reflux1285General Protocol
Benzyl BromidePropylamine (1.5)DIPEATetrahydrofuran (THF)60888General Protocol
Detailed Protocol: Nucleophilic Substitution of Benzyl Bromide with Propylamine

Materials:

  • Benzyl bromide (1.0 eq)

  • Propylamine (3.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add benzyl bromide, acetonitrile, and potassium carbonate.

  • Add propylamine to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Methodology 3: Transition-Metal-Catalyzed N-Alkylation

Modern synthetic chemistry has seen the rise of powerful transition-metal-catalyzed methods for C-N bond formation. These reactions offer high efficiency, broad functional group tolerance, and can often be performed under milder conditions than classical methods.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide/triflate and an amine.[5][6] While typically used for aryl amines, it is also highly effective for the amination of benzyl halides.

The catalytic cycle involves the oxidative addition of the benzyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-propylbenzylamine and regenerate the Pd(0) catalyst.[6][7]

Buchwald_Hartwig Pd0 Pd(0)Lₙ PdII_complex Bn-Pd(II)(X)Lₙ Pd0->PdII_complex Oxidative Addition (Bn-X) Amine_coordination [Bn-Pd(II)(NH₂Pr)(X)Lₙ] PdII_complex->Amine_coordination + Propylamine Amido_complex Bn-Pd(II)(NHPr)Lₙ Amine_coordination->Amido_complex - HX, + Base Amido_complex->Pd0 Regeneration Product N-Propylbenzylamine Amido_complex->Product Reductive Elimination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.

  • Ligands: Sterically hindered, electron-rich phosphine ligands are typically used to promote both the oxidative addition and the final reductive elimination steps. Examples include tri-tert-butylphosphine (P(tBu)₃), and biarylphosphine ligands like XPhos and SPhos.[8]

  • Bases: A strong, non-nucleophilic base is required for the deprotonation of the amine coordinated to the palladium center. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[7]

B. N-Alkylation via Hydrogen Borrowing

A more sustainable and atom-economical approach is the direct N-alkylation of amines with alcohols, a process often referred to as "borrowing hydrogen" or "hydrogen autotransfer".[9] In this reaction, a transition metal catalyst (e.g., based on Ru, Ir, or Ni) temporarily "borrows" hydrogen from the benzyl alcohol to form a metal hydride and an aldehyde intermediate.[9][10] The aldehyde then undergoes reductive amination with propylamine, and the "borrowed" hydrogen is returned in the final reduction step.

This methodology avoids the use of pre-activated benzyl derivatives like halides and produces water as the only byproduct.

  • Catalysts: A variety of homogeneous and heterogeneous catalysts based on precious metals (Ru, Ir) and more recently, earth-abundant metals (Fe, Co, Ni) have been developed for this transformation.[10][11][12]

  • Conditions: These reactions are typically carried out at elevated temperatures (100-150 °C) to facilitate the initial dehydrogenation of the alcohol.

Comparative Data: Transition-Metal-Catalyzed Methods
MethodBenzyl DerivativeCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Buchwald-HartwigBenzyl ChloridePd₂(dba)₃ / XPhosNaOtBuToluene10095General Protocol
Hydrogen BorrowingBenzyl Alcohol[Ru(p-cymene)Cl₂]₂K₂CO₃Toluene12092[10]
Hydrogen BorrowingBenzyl AlcoholRaney NickelNonet-Amyl Alcohol16088[12]
Detailed Protocol: N-Alkylation of Benzyl Alcohol with Propylamine via Hydrogen Borrowing

Materials:

  • Benzyl alcohol (1.0 eq)

  • Propylamine (1.2 eq)

  • [Ru(p-cymene)Cl₂]₂ (1 mol%)

  • Potassium carbonate (K₂CO₃) (0.5 eq)

  • Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine benzyl alcohol, [Ru(p-cymene)Cl₂]₂, and potassium carbonate.

  • Add toluene, followed by propylamine.

  • Seal the tube and heat the reaction mixture to 120 °C in an oil bath for 24 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The propylamination of benzyl derivatives is a well-established and versatile transformation with a range of reliable synthetic methodologies at the disposal of the modern chemist. While classical methods like reductive amination and nucleophilic substitution remain highly relevant and effective, particularly for their simplicity and cost-effectiveness, transition-metal-catalyzed approaches offer unparalleled efficiency, scope, and functional group tolerance. The continued development of more sustainable "hydrogen borrowing" methodologies using earth-abundant metal catalysts represents a particularly exciting frontier, promising to make the synthesis of N-propylbenzylamines and related compounds even more environmentally benign and economically viable in the future. The choice of the optimal method will always depend on the specific requirements of the target molecule and the context of the synthesis, and a thorough understanding of the principles outlined in this guide will empower researchers to make informed and effective decisions.

References

  • Vertex AI Search, based on a variety of scientific public
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. [Link]

  • Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary. [Link]

  • Recent advances in enantioselective construction of C–N bonds involving radical intermediates - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02268H. [Link]

  • Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. [Link]

  • Discovering the role of N-heterocyclic carbene as hydrogen borrowing organocatalyst: metal-free, direct N-alkylation of amines with benzyl alcohols - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 13.07: Substitution of benzylic and allylic halides - Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate - ResearchGate. [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces - Caltech Authors. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. [Link]

  • Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. [Link]

  • Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - NIH. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ResearchGate. [Link]

  • Benzylamines - Organic Chemistry Portal. [Link]

  • US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof - Google P
  • A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions - Vivekanand College. [Link]

Sources

Functionalization of N-(2-Isopropoxybenzyl)-1-propanamine: A Strategic Guide for CNS-Targeted Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of N-(2-Isopropoxybenzyl)-1-propanamine for Drug Design Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Abstract & Strategic Significance

N-(2-Isopropoxybenzyl)-1-propanamine (N-IPBP) represents a privileged scaffold in the design of Central Nervous System (CNS) active agents. Structurally, it combines a lipophilic ortho-alkoxybenzyl core with a flexible propylamino chain. This motif is pharmacologically significant as a template for Voltage-Gated Sodium Channel (VGSC) blockers (e.g., NaV1.7, NaV1.8 inhibitors for pain) and Monoamine Oxidase B (MAO-B) inhibitors (e.g., neuroprotection).

The 2-isopropoxy substituent is not merely a lipophilic handle; it exerts a critical ortho-effect , sterically locking the conformation of the benzylamine bond and preventing planar rotation. This conformational restriction is often a prerequisite for high-affinity binding to the local anesthetic receptor site within the sodium channel pore.

This guide details the strategic functionalization of the secondary amine nitrogen of N-IPBP. By modulating this site, researchers can transition from a "hit" molecule to a "lead" candidate with optimized metabolic stability (t1/2), membrane permeability (LogD), and target selectivity.

Chemical Profile & Reactivity

Molecule: N-(2-Isopropoxybenzyl)-1-propanamine Formula: C


H

NO MW: 207.31 g/mol Nature: Secondary Amine (Nucleophilic, Basic)
Key Reactivity Features:
  • Secondary Amine (NH): The primary vector for diversification. It is highly nucleophilic and susceptible to alkylation, acylation, and sulfonylation.

  • Isopropoxy Ether: Generally stable under standard nucleophilic conditions but sensitive to strong Lewis acids (e.g., BBr

    
    ) which would cause dealkylation to the phenol.
    
  • Benzylic Position: Susceptible to oxidative metabolism (CYP450). N-acylation or N-arylation can mitigate this liability by reducing electron density on the nitrogen.

Strategic Functionalization Pathways

The following decision tree outlines the three primary workflows for optimizing N-IPBP.

G Start N-(2-Isopropoxybenzyl)- 1-propanamine (Secondary Amine) Path1 Pathway A: Urea/Carbamate Synthesis Start->Path1 Isocyanates/CDI Path2 Pathway B: Buchwald-Hartwig Arylation Start->Path2 Ar-X / Pd Cat. Path3 Pathway C: Amide Coupling Start->Path3 R-COOH / HATU Prod1 Urea Derivatives (Peptidomimetics) Target: NaV Inhibition Path1->Prod1 Prod2 N-Aryl Tertiary Amines (Biaryl Scaffolds) Target: MAO/Sigma Receptors Path2->Prod2 Prod3 Amides/Prodrugs (Metabolic Stability) Path3->Prod3

Caption: Strategic diversification pathways for N-IPBP. Pathway A targets hydrogen-bonding motifs common in anticonvulsants. Pathway B expands the hydrophobic pharmacophore. Pathway C addresses metabolic stability.

Detailed Experimental Protocols

Protocol A: Urea Synthesis (Peptidomimetic Design)

Objective: To synthesize urea derivatives (e.g., N-(2-isopropoxybenzyl)-N-propyl-N'-arylureas). Urea linkages mimic the peptide bond but are resistant to proteases, a strategy validated by drugs like Lacosamide .

Mechanism: Nucleophilic addition of the secondary amine to an electrophilic isocyanate.

Materials:

  • Substrate: N-(2-Isopropoxybenzyl)-1-propanamine (1.0 equiv)

  • Reagent: Aryl Isocyanate (1.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Base: Triethylamine (TEA) (1.2 equiv) - Optional, used if starting material is a salt.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N

    
    ), dissolve 1.0 mmol of N-IPBP in 5 mL of anhydrous DCM.
    
  • Addition: Cool the solution to 0°C. Add TEA (if using the HCl salt of the amine). Dropwise add the aryl isocyanate (1.1 mmol) dissolved in 1 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The secondary amine spot should disappear.

  • Workup:

    • Dilute with 20 mL DCM.

    • Wash with 1M HCl (10 mL) to remove unreacted amine/isocyanate byproducts.

    • Wash with Saturated NaHCO

      
       (10 mL) and Brine (10 mL).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Et

    
    O/Hexanes or purify via flash column chromatography.
    

Validation:

  • IR: Look for the disappearance of the N-H stretch (~3300 cm

    
    ) and appearance of the Urea C=O stretch (~1650 cm
    
    
    
    ).
Protocol B: Buchwald-Hartwig N-Arylation

Objective: To create N-aryl tertiary amines. This introduces a second aromatic ring, creating a "Butterfly" structure often required for high-affinity binding to the hydrophobic pockets of GPCRs and Transporters.

Mechanism: Palladium-catalyzed cross-coupling of the secondary amine with an aryl halide.

Materials:

  • Substrate: N-IPBP (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with Pd

    
    (dba)
    
    
    
    , Ligand, and NaOtBu.
  • Solvation: Add anhydrous Toluene (concentration ~0.2 M).

  • Substrate Addition: Add the Aryl Bromide and N-IPBP.

  • Reaction: Seal the vial and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Palladium residues.

  • Purification: Concentrate the filtrate. Purify via Flash Chromatography (Silica gel). Note: Tertiary amines can streak on silica; add 1% Triethylamine to the eluent.

Expert Insight: For sterically hindered aryl bromides, switch the ligand to RuPhos , which is specifically designed for difficult secondary amine couplings [1].

Protocol C: Salt Formation (Solubility Optimization)

Objective: To convert the oily free base or lipophilic derivative into a crystalline, water-soluble solid suitable for biological assays.

Materials:

  • Substrate: Functionalized N-IPBP derivative

  • Acid: Fumaric acid or HCl (4M in Dioxane)

  • Solvent: Acetone or Diethyl Ether

Step-by-Step Procedure:

  • Dissolve the free base (100 mg) in a minimal amount of Acetone (~1-2 mL).

  • Fumarate: Add a stoichiometric amount (1.0 equiv) of Fumaric acid dissolved in hot acetone.

    • Why Fumarate? Fumarates are often non-hygroscopic and pharmaceutically acceptable, providing better handling properties than hydrochlorides for lipophilic amines.

  • Crystallization: Allow the solution to cool slowly. If no precipitate forms, add diethyl ether dropwise until turbid, then refrigerate (4°C).

  • Isolation: Filter the white solid and dry under high vacuum.

Analytical Data Summary (Expected)

FeatureMethodDiagnostic SignalInterpretation
Benzylic CH


H NMR

3.8 - 4.2 ppm (Singlet/Doublet)
Shift indicates N-substitution state. Downfield shift observed upon acylation.
Isopropoxy CH

H NMR

4.5 - 4.7 ppm (Septet)
Characteristic of the core scaffold. Confirm integral = 1H.
Amide/Urea NH

H NMR

6.0 - 8.5 ppm (Broad Singlet)
Confirms successful N-capping (Protocol A/C).
Molecular Ion LC-MS (ESI+)[M+H]

Essential for confirming product identity. Watch for [M+Na]

in ureas.

References

  • Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Sodium Channel Blockers (SAR): Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of Sodium Channel Block by Local Anesthetics, Antiarrhythmics, and Anticonvulsants.[1] Journal of General Physiology, 149(4), 465–481. Link

  • Peptidomimetic Ureas: Konnert, L., et al. (2014). Urea-based peptidomimetics: A new class of anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 24(7), 1702-1706.
  • Ortho-Effect in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature for N-(2-Isopropoxybenzyl)-1-propanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-(2-Isopropoxybenzyl)-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical parameter of reaction temperature. The formation of the target compound via reductive amination of 2-isopropoxybenzaldehyde and 1-propanamine is a robust but nuanced process where precise temperature control is paramount for achieving high yield and purity.

This document moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and potential side reactions, empowering you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on temperature as the root cause.

Question 1: My reaction is stalling. After several hours, TLC/LCMS analysis shows a large amount of unreacted 2-isopropoxybenzaldehyde.

Probable Cause: The primary reason for incomplete conversion is often an insufficiently optimized temperature for the initial imine formation step. The condensation of 2-isopropoxybenzaldehyde and 1-propanamine to form the N-(2-isopropoxybenzylidene)propan-1-amine intermediate is an equilibrium-limited reaction.[1] If the temperature is too low, the rate of formation may be impractically slow.

Solution Strategy:

  • Isolate the Step: The reaction should be viewed as two distinct thermal stages: imine formation followed by reduction.

  • Optimize Imine Formation Temperature: Gently warm the mixture of 2-isopropoxybenzaldehyde and 1-propanamine in your chosen solvent (e.g., methanol or THF) to between 30 °C and 50 °C. Aromatic aldehydes are relatively reactive, so aggressive heating is usually unnecessary and can promote side reactions.[2]

  • Monitor Progress: Monitor the disappearance of the aldehyde spot/peak by TLC or LCMS. The reaction should reach equilibrium within 1-3 hours in this temperature range. If water is not being actively removed, the reaction will not go to completion at this stage.

  • Proceed to Reduction: Only after confirming significant imine formation should you proceed to the reduction step, which requires a different thermal profile.

Question 2: The primary impurity in my final product is 2-isopropoxybenzyl alcohol. How can I minimize its formation?

Probable Cause: This is a classic selectivity issue in one-pot reductive aminations. The reducing agent, typically sodium borohydride (NaBH₄), is reducing the starting aldehyde before it has a chance to form the imine.[3][4] This side reaction is highly favored if the NaBH₄ is added while the reaction temperature is elevated.

Solution Strategy:

  • Sequential Temperature Control: Implement a strict temperature gradient. After the initial imine formation at a moderately warm temperature (e.g., 40 °C), cool the reaction vessel to 0-5 °C in an ice bath.

  • Controlled Addition of Reductant: Add the sodium borohydride portion-wise at this reduced temperature. This allows you to control the initial exotherm of the reduction and ensures the hydride preferentially reduces the pre-formed, more electrophilic protonated imine (iminium ion) over the less reactive aldehyde.[3]

  • Slow Warming: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure the reduction goes to completion. A final gentle warming (e.g., to 30-40 °C) can be considered if the reaction is sluggish, but only after the majority of the starting aldehyde has been consumed.[5]

Question 3: I'm observing vigorous gas evolution upon adding NaBH₄, and my yields are inconsistent.

Probable Cause: The observed effervescence is hydrogen gas, resulting from the decomposition of sodium borohydride by the protic solvent (e.g., methanol or ethanol).[6] This decomposition is significantly accelerated by elevated temperatures and acidic conditions, wasting your reagent and leading to poor reproducibility.[7]

Solution Strategy:

  • Maintain Low Temperature: As detailed above, adding NaBH₄ at 0-5 °C is critical. This drastically slows the rate of solvent-induced decomposition.

  • Check pH: While imine formation is often catalyzed by mild acid, the reduction step is more stable under neutral or slightly basic conditions. The reaction should not be strongly acidic during the addition of NaBH₄.

  • Portion-wise Addition: Adding the solid NaBH₄ in small portions helps to manage both the reduction exotherm and the decomposition rate, ensuring more of the hydride is available for the desired reaction.

Question 4: My final product is contaminated with a higher molecular weight impurity, suggesting dialkylation.

Probable Cause: The desired product, N-(2-Isopropoxybenzyl)-1-propanamine, is a secondary amine. It can act as a nucleophile itself, reacting with another molecule of 2-isopropoxybenzaldehyde to form a new iminium ion, which is then reduced to a tertiary amine byproduct. This is more likely to occur if the reaction is run at high temperatures for extended periods.[8][9]

Solution Strategy:

  • Avoid Excessive Heat: High temperatures increase the rate of this unwanted side reaction. Stick to the lowest effective temperature profile that allows for complete conversion.

  • Stoichiometry Control: Using a slight excess of the primary amine (1-propanamine) can help minimize this side reaction by ensuring it outcompetes the secondary amine product for reaction with the aldehyde.

  • Monitor Reaction Time: Do not let the reaction run indefinitely, especially if warming. Once the desired product is formed (as confirmed by TLC/LCMS), proceed with the workup.

Temperature Optimization Workflow

The following diagram outlines the logical decision-making process for optimizing temperature in this synthesis.

Temperature_Optimization_Workflow start Start: Mix Aldehyde & 1-Propanamine in Solvent set_temp Set Imine Formation Temp (e.g., RT, 30°C, 40°C, 50°C) start->set_temp monitor_imine Monitor Imine Formation (TLC/LCMS for 1-3h) set_temp->monitor_imine check_imine Is Aldehyde Consumption >80%? monitor_imine->check_imine increase_temp Increase Temp by 10°C (Max 50-60°C) check_imine->increase_temp No cool_reaction Cool Reaction to 0-5°C check_imine->cool_reaction Yes increase_temp->monitor_imine add_nabh4 Add NaBH4 Portion-wise cool_reaction->add_nabh4 warm_rt Slowly Warm to RT Stir 2-16h add_nabh4->warm_rt monitor_reduction Monitor Product Formation (TLC/LCMS) warm_rt->monitor_reduction check_reduction Is Reaction Complete? monitor_reduction->check_reduction gentle_warm Optional: Gentle Warming (30-40°C) for 1-2h check_reduction->gentle_warm No / Sluggish workup Quench and Workup check_reduction->workup Yes gentle_warm->monitor_reduction analyze Analyze Yield & Purity (NMR, LCMS) workup->analyze finish End analyze->finish

Caption: Logical workflow for systematic temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is the theoretically ideal temperature range for the imine formation step? For the reaction between an aromatic aldehyde and a primary aliphatic amine, the process can often begin at room temperature.[2] A range of 30-50 °C is generally a good starting point for optimization. This provides a balance between achieving a reasonable reaction rate and preventing the onset of side reactions like aldol condensations.

Q2: What is the optimal temperature for the NaBH₄ reduction step? The reduction should ideally be initiated at 0-5 °C to maximize selectivity and control the reaction rate.[6][10] After the initial controlled addition of the hydride, allowing the reaction to proceed at room temperature (20-25 °C) is standard practice for driving the reaction to completion.

Q3: Is it better to run this as a one-pot, two-step reaction or to isolate the imine intermediate? For efficiency, a one-pot, two-step (or "indirect") procedure is highly recommended.[1][9] This involves performing the imine formation and reduction sequentially in the same vessel but with distinct temperature profiles, as described in this guide. Isolating the imine is rarely necessary unless all attempts to control the one-pot reaction fail, as it adds significant time and potential for material loss.

Q4: How does my choice of solvent (e.g., Methanol vs. THF) impact the optimal temperature?

  • Protic Solvents (Methanol, Ethanol): These are common and effective. They can act as a weak acid catalyst for imine formation and are good solvents for NaBH₄. However, they will react with NaBH₄, a reaction accelerated by heat.[6] Therefore, strict adherence to the low-temperature reduction protocol is essential.

  • Aprotic Solvents (THF, Dichloromethane): These solvents will not decompose NaBH₄, offering better reagent stability. However, imine formation may be slower and require the addition of a catalytic amount of acid (e.g., acetic acid). If using an aprotic solvent, you might need slightly higher temperatures for the imine formation step, but the reduction step will be more controlled.

Data Presentation: Example Temperature Optimization Study

The following table summarizes hypothetical results from a temperature optimization study, illustrating the trade-offs discussed.

TrialImine Formation Temp.Reduction Temp. (Initial)Yield (%)Purity (%)2-Isopropoxybenzyl Alcohol Byproduct (%)
125 °C (RT)25 °C (RT)557025
250 °C25 °C (RT)656035
340 °C0 °C8895< 5
460 °C0 °C85888 (Other impurities increased)

Experimental Protocol: Temperature Optimization

This protocol outlines a method for systematically determining the optimal temperature for your specific lab conditions.

Objective: To determine the optimal temperatures for the imine formation and subsequent reduction steps to maximize the yield and purity of N-(2-Isopropoxybenzyl)-1-propanamine.

Materials:

  • 2-Isopropoxybenzaldehyde

  • 1-Propanamine (Propylamine)

  • Sodium Borohydride (NaBH₄)

  • Solvent (e.g., Anhydrous Methanol)

  • Reaction vessel with magnetic stirrer and temperature probe

  • Ice bath

  • Heating mantle or oil bath

  • TLC plates or LCMS for monitoring

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-isopropoxybenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.5 M concentration).

  • Amine Addition: Add 1-propanamine (1.1-1.2 eq) to the solution.

  • Imine Formation (Optimization):

    • Bring the reaction mixture to the first target temperature (e.g., 30 °C).

    • Stir for 2 hours, taking small aliquots every 30 minutes to monitor the consumption of the aldehyde by TLC or LCMS.

    • Repeat this step in separate experiments at 40 °C and 50 °C to find the temperature that gives the most efficient conversion to the imine intermediate.

  • Cooling: Once the optimal imine formation temperature and time are established, cool the reaction mixture to 0-5 °C using an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.5 eq) in 3-4 small portions over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Completion: Stir at room temperature for 4-12 hours, or until reaction monitoring shows complete consumption of the imine intermediate.

  • Workup:

    • Carefully quench the reaction by slowly adding water or 1M HCl at 0 °C.

    • Adjust the pH to be basic (pH > 10) with NaOH solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and LCMS to determine the yield and purity, specifically quantifying the amount of 2-isopropoxybenzyl alcohol byproduct. Compare the results from the different imine formation temperatures to identify the optimal conditions.

References

  • Reddit. (2024). NaBH4 reaction driven to completion by heating? Reddit. [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Wikipedia. [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • Journal of Energy and Power Technology. (2020). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. LIDSEN Publishing Inc. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • ResearchGate. (2016). At what temperature ester reduction with sodium borohydride is done?[Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Google Patents. (2020). Method for synthesizing N-isopropylbenzylamine.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information. (2021). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. PubMed Central. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Google Patents. (2014). Synthesis method of isopropyl amine.
  • ResearchGate. (2018). Is Imine group stable at high Temp.?[Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). How Is N-Isopropylbenzylamine Synthesized?[Link]

  • ResearchGate. (2013). Reductive Amination of 2-Propanol to Monoisopropylamine Over Ni/γ-Al2O3 Catalysts. [Link]

  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

Sources

Technical Support Center: Amine Separation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Primary (


) and Secondary (

) Amine Byproducts Audience: Researchers, Medicinal Chemists, Process Development Scientists

Welcome to the Separation Science Hub

I am Dr. Aris, your Senior Application Scientist. The separation of primary (


) and secondary (

) amines is a notorious bottleneck in synthesis. Their similar pKa values (typically 9.0–11.0) and polarity often lead to co-elution in chromatography and difficult partitions in extraction.

This guide moves beyond generic advice. We will treat this separation as a logic puzzle solvable through three distinct vectors: pH-Switching Chromatography , Chemo-Selective Scavenging , and Kinetic Derivatization .

Module 1: Chromatographic Troubleshooting (Analytical & Prep)

The Core Problem: Amine peaks tail because protonated nitrogen interacts with acidic silanols on the silica backbone. Furthermore,


 and 

amines often possess identical hydrophobic footprints, making standard C18 gradients ineffective.
Troubleshooting Guide: The "High pH" Strategy

Q: My amine peaks are tailing significantly, causing poor resolution. Adding TEA didn't help. What now?

A: The "TEA trick" (adding Triethylamine) is a legacy fix. The modern, self-validating solution is to operate at High pH (pH > 10) .

  • The Mechanism: At pH 10.5, most aliphatic amines are deprotonated (neutral). Neutral amines do not interact with silanols (no tailing) and are significantly more hydrophobic (better retention).

  • The Risk: Standard silica dissolves at pH > 8.0.

  • The Solution: You must use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH) designed for high pH stability [1, 4].

Protocol: High-pH Reverse Phase Method

  • Column: Hybrid C18 or Phenyl-Hexyl (e.g., XBridge BEH C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Validation: Inject a standard. If the peak symmetry factor is

    
    , increase buffer concentration to 20 mM.
    
Visual Workflow: Method Development Decision Tree

AmineChromatography Start Start: Amine Mixture CheckpH Check Mobile Phase pH Start->CheckpH LowPH Low pH (< 3.0) (Protonated State) CheckpH->LowPH Standard Tailing Issue: Peak Tailing? LowPH->Tailing HighPH High pH (> 10.0) (Neutral State) HybridCol Switch to Hybrid Column (Gemini/XBridge) HighPH->HybridCol Mandatory AddMod Add 0.1% TFA or Ion-Pairing Agent Tailing->AddMod Yes Resolution Issue: Co-elution? Resolution->HighPH Poor Separation AddMod->Resolution Shape Fixed Selectivity Change Ligand: Phenyl-Hexyl (Pi-Pi interactions) HybridCol->Selectivity If still unresolved caption Fig 1. Decision tree for optimizing amine separations. Note the critical pivot to High pH for resolution.

Module 2: Solid-Phase Scavenging (Purification)

The Core Problem: You have a secondary amine product contaminated with 5-10% primary amine starting material (common in reductive aminations). Chromatography is too slow for scale-up.

Troubleshooting Guide: Chemo-Selective Capture

Q: How do I remove the primary amine without losing my secondary amine product?

A: Use an Aldehyde-functionalized resin .[1][2]

  • The Mechanism: Aldehydes react rapidly with

    
     amines to form imines (Schiff bases).[3][4] They react poorly or reversibly with 
    
    
    
    amines (forming enamines only if alpha-protons are present, and much slower).
  • The Reagent: 4-Benzyloxybenzaldehyde polystyrene resin or similar [2].

Q: What if I need to remove both amines from a tertiary amine product?

A: Use an Isocyanate resin .[2] It reacts with both


 and 

amines to form ureas, leaving

amines untouched [5].

Comparative Data: Scavenger Selectivity

Target ImpurityRecommended ScavengerMechanismSelectivity Note
Primary (

) Amine
Aldehyde ResinImine formationHighly selective.

amines do not bind stably.
Secondary (

) Amine
Isocyanate ResinUrea formationRemoves both

and

.
Acidic Impurities Carbonate/TrisamineAcid-BaseGeneral cleanup.
Protocol: Selective

Amine Removal
  • Dissolution: Dissolve crude mixture in DCM or DCE (avoid protic solvents like MeOH which slow imine formation).

  • Stoichiometry: Add 3.0 equivalents of Aldehyde Resin relative to the expected

    
     amine impurity.
    
  • Incubation: Shake gently at RT for 1–4 hours.

    • Self-Validation Check: Spot the supernatant on TLC. The lower spot (

      
       amine) should disappear.
      
  • Filtration: Filter the resin.

  • Result: The filtrate contains your purified

    
     amine.
    
Visual Workflow: Scavenging Logic

Scavenging Input Crude Mixture (1° + 2° Amines) Resin Add Aldehyde Resin (Solid Support) Input->Resin React Reaction: 1° Amine -> Imine (Bound) 2° Amine -> No Reaction Resin->React Filter Filtration Step React->Filter Solid Solid Waste (Resin + 1° Impurity) Filter->Solid Trapped Liquid Filtrate (Pure 2° Amine) Filter->Liquid Eluted caption Fig 2. Selective removal of primary amines using aldehyde-functionalized solid support.

[1][2]

Module 3: Chemical Derivatization (Scale-Up)

The Core Problem: Scavenger resins are expensive for multi-gram or kilogram scales. You need a liquid-phase extraction method.

The "Benzaldehyde Trick"

This is the liquid-phase analog of Module 2. It exploits the formation of a lipophilic Schiff base [6].

Protocol:

  • Biphasic Setup: Dissolve your amine mixture (containing

    
     impurity and 
    
    
    
    product) in an organic solvent (e.g., Isopropyl Acetate or DCM).
  • Derivatization: Add 1.1 equivalents of Benzaldehyde (relative to the

    
     amine impurity).
    
  • Reaction: Stir for 30–60 minutes. The

    
     amine converts to the N-benzylidene imine (Schiff base).
    
    • Note: The

      
       amine remains basic. The Schiff base is significantly less basic.
      
  • Acid Wash: Wash the organic layer with dilute aqueous acid (e.g., 1M NaHSO

    
     or 0.5M HCl).
    
    • Critical Step: The

      
       amine (basic) will protonate and partition into the Aqueous Layer .
      
    • The Schiff base (neutral/lipophilic) remains in the Organic Layer .

  • Recovery: Separate layers. Basify the aqueous layer (pH > 12) and extract with DCM to recover the pure

    
     amine.
    

Why this works: The pKa of the Schiff base conjugate acid is much lower (~5-6) compared to the secondary amine (~10-11), allowing for selective extraction [3].

References
  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • Thieme Connect. (2025).[5] Covalent Scavengers for Primary and Secondary Amines. Retrieved from

  • ResearchGate. (2025).[5] Protocols to synthesize Schiff base using primary amines. Retrieved from

  • Waters Corporation. (2025). Effect of pH on LC-MS Analysis of Amines. Retrieved from

  • Supra Sciences. (2025). Solid-Supported Scavengers: Isocyanate and Aldehyde Resins. Retrieved from

  • Google Patents. (2019). Process for removing primary amines from an amine-containing stream (US6011156A). Retrieved from

Sources

stability of N-(2-Isopropoxybenzyl)-1-propanamine under oxidative stress

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource for N-(2-Isopropoxybenzyl)-1-propanamine .[1] It is designed for researchers observing unexpected instability or impurity profiles during synthesis, storage, or metabolic assays.

Compound: N-(2-Isopropoxybenzyl)-1-propanamine

Classification: Secondary Benzylamine / Aryl Ether derivative Context: Oxidative Stress & Forced Degradation[1]

Core Stability Analysis (The "Why" & "How")

Executive Summary: N-(2-Isopropoxybenzyl)-1-propanamine exhibits moderate susceptibility to oxidative degradation.[1] Its instability is driven by the synergy between the secondary amine and the electron-rich aromatic ring (activated by the ortho-isopropoxy group).[1] Under oxidative stress (peroxides, air exposure, metabolic systems), the molecule primarily degrades via benzylic oxidation (N-dealkylation) and secondarily via N-oxidation .

Primary Degradation Mechanism: Oxidative Dealkylation

The benzylic carbon (the -CH₂- between the ring and the nitrogen) is the "Achilles' heel" of this molecule.[1]

  • Activation: The ortho-isopropoxy group donates electron density to the ring, stabilizing the benzylic radical formed during oxidation.

  • Process: An oxidant abstracts a hydrogen atom from the benzylic position, forming a radical. This radical reacts with oxygen/hydroxyls to form a carbinolamine intermediate.

  • Collapse: The carbinolamine is unstable and collapses into an imine (Schiff base).

  • Hydrolysis: In aqueous media, the imine hydrolyzes to release 2-Isopropoxybenzaldehyde (major degradant) and 1-propanamine .[1]

Secondary Mechanism: N-Oxidation

The secondary amine nitrogen can be directly oxidized to form a hydroxylamine (N-OH), which may further dehydrate to a nitrone .[1] This pathway is often pH-dependent and favored in non-aqueous oxidative conditions.[1]

Troubleshooting Guide (FAQ)

Q1: My clear oil/solution has developed a yellow tint. Is the compound compromised? A: Likely, yes. The yellowing is a hallmark of imine formation (Schiff base) or N-oxide accumulation.[1]

  • Mechanism: The oxidation of the benzylic position yields conjugated imines (C=N), which are often chromophores (yellow/orange).

  • Action: Check LC-MS for a mass shift of -2 Da (Imine) or +16 Da (N-oxide/Hydroxylamine). If the yellowing is accompanied by a pungent, sweet-almond smell, it indicates the release of 2-Isopropoxybenzaldehyde .[1]

Q2: I see a new peak at [M-42] or [M-43] in my MS spectrum. What is this? A: This is likely the 1-propanamine fragment or the loss of the propyl chain, but in the context of oxidative stress, you should look for the aldehyde peak.

  • Diagnostic: Look for a peak corresponding to 2-Isopropoxybenzaldehyde (MW ≈ 164.2 Da).[1] In positive mode ESI, aldehydes often fly poorly or form adducts, but the absence of the parent mass and presence of the aldehyde confirms oxidative dealkylation .

Q3: The compound is stable in solid form but degrades rapidly in solution. Why? A: Dissolved oxygen and trace metal ions in solvents accelerate autoxidation .

  • The "Proximity Effect": In solution, the benzylic hydrogen is more accessible to radical initiators.

  • Solvent Choice: Avoid ethers (THF) or chlorinated solvents that may contain peroxides or HCl traces. Use degassed methanol or acetonitrile.

  • Fix: Store stock solutions in amber vials under Argon at -20°C. Add an antioxidant like BHT (butylated hydroxytoluene) if the assay permits.

Q4: Does the isopropoxy group itself degrade? A: It is the secondary failure point. Ether carbons generally resist oxidation better than amines, but under severe stress (e.g., high temperature + peroxides), the methine hydrogen of the isopropyl group can be abstracted, leading to peroxide formation or cleavage to the phenol (2-hydroxybenzyl derivative). This is usually a <5% minor pathway compared to benzylic oxidation.

Degradation Pathway Visualization

The following diagram maps the logical flow of degradation under oxidative stress, distinguishing between the major (Benzylic) and minor (N-oxidation) pathways.

DegradationPath Parent N-(2-Isopropoxybenzyl)- 1-propanamine (Parent) Radical Benzylic Radical Intermediate Parent->Radical Oxidative Stress (-H abstraction) N_Oxide Hydroxylamine / Nitrone [M+16 Da] Parent->N_Oxide Direct N-Oxidation (Minor Pathway) Imine Imine (Schiff Base) [M-2 Da] Radical->Imine -e-, -H+ Aldehyde 2-Isopropoxy- benzaldehyde (Major Degradant) Imine->Aldehyde Hydrolysis (+H2O) Amine 1-Propanamine Imine->Amine Hydrolysis

Caption: Figure 1. Oxidative degradation cascade showing the bifurcation between Benzylic Oxidation (Red, Major) and N-Oxidation (Green, Minor).

Experimental Protocol: Forced Degradation Study

To validate the stability profile in your specific matrix, perform this standardized H₂O₂ stress test.

Objective: Determine the vulnerability of N-(2-Isopropoxybenzyl)-1-propanamine to oxidative cleavage.

Materials:

  • Test Compound (1 mg/mL in Acetonitrile/Water 50:50).

  • 30% Hydrogen Peroxide (H₂O₂).[2]

  • LC-MS System (C18 Column).[1]

Workflow:

StepActionRationale
1. Prep Prepare a 1 mM stock solution of the amine.Standard concentration for analytical sensitivity.
2. Stress Add H₂O₂ to a final concentration of 3% . Incubate at Room Temp for 4 hours .3% H₂O₂ mimics severe oxidative stress without destroying the core structure instantly.
3. Quench Add Catalase or Sodium Metabisulfite (excess) to stop the reaction.Prevents on-column oxidation during analysis.[1]
4. Analyze Inject 5 µL onto HPLC/LC-MS. Gradient: 5% to 95% B (ACN) over 10 mins.Separation of polar degradants (propylamine) from non-polar (aldehyde).

Data Interpretation Table:

Retention Time (Relative)Mass ShiftIdentityStatus
1.00 0Parent CompoundIntact
0.85 - 0.90 -2 DaImine IntermediateWarning: Active degradation
1.10 - 1.20 N/A (Neutral)2-IsopropoxybenzaldehydeCritical: Cleavage Product
0.95 +16 DaN-HydroxylamineMinor: N-Oxidation Product
References
  • Lai, Z., et al. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2.[1] The Journal of Organic Chemistry. [1]

    • Supports the mechanism of benzylic oxidation and nitrone form
  • Boccardi, G. (2025). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate.

    • Provides the authoritative framework for oxidative stress testing and radical-mediated pathways.[1]

  • BenchChem Technical Support. (2025). Degradation pathways of N-benzyl-N-methyl-1-phenylpropan-2-amine.

    • Validates the N-dealkylation pathway for N-benzyl-N-alkylamine pharmacophores.
  • Marui, K., et al. (2016).[3] Metal-Free Oxidative Coupling of Benzylamines to Imines. ACS Omega. [1]

    • Confirms the susceptibility of benzylamines to oxidative coupling and imine form

Sources

Technical Support Center: Resolving Crystallization Difficulties for Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. The crystallization of amine salts is a critical step in many synthetic and pharmaceutical processes, often serving as the primary method for purification and isolation of active pharmaceutical ingredients (APIs). However, it is a process fraught with challenges. Amines, being basic, readily form salts with a variety of acids, but inducing these salts to form a well-ordered, crystalline solid can be a significant hurdle.[1][2][3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios I have encountered throughout my career. My goal is not just to provide protocols, but to explain the underlying principles—the why behind the what—so you can intelligently diagnose and resolve the specific crystallization issues you encounter in your laboratory.

Frequently Asked Questions & Troubleshooting Guides
Q1: My amine salt won't crystallize! I'm just getting a persistent oil or a sticky goo. What's happening and what should I do?

This is the most common issue researchers face and is often referred to as "oiling out."[4] This phenomenon is a liquid-liquid phase separation, where the dissolved salt separates from the solvent as a concentrated, liquid phase rather than a solid crystalline phase. This occurs when the solubility of the salt in the solvent is so high that supersaturation leads to this alternative phase separation before nucleation can occur.

Below is a systematic approach to tackle this problem.

G start Initial Observation: Amine salt forms an oil/goo purity_check Step 1: Verify Purity Is the starting amine pure? start->purity_check purify Action: Purify the amine (e.g., column chromatography, distillation). Re-attempt crystallization. purity_check->purify No solvent_issue Step 2: Address Solvent System Is the solvent too good? purity_check->solvent_issue Yes oil_persists Oil persists oil_persists->solvent_issue purify->oil_persists triturate Action: Try Trituration Add a poor solvent (anti-solvent) and scratch/stir vigorously. solvent_issue->triturate Maybe change_solvent Action: Change Solvent System - Use a less polar solvent. - Use a solvent/anti-solvent pair. solvent_issue->change_solvent Yes success Result: Crystalline Solid Formed triturate->success still_oils Still oils out change_solvent->still_oils counter_ion Step 3: Change the Counter-Ion Is the salt intrinsically prone to oiling? still_oils->counter_ion change_acid Action: Form a Different Salt Use an acid known to form crystalline salts (e.g., oxalic, maleic). counter_ion->change_acid Yes counter_ion->success No, successful crystallization change_acid->success

Caption: Troubleshooting workflow for an amine salt that has oiled out.

In-Depth Explanation & Protocols:

  • Check Purity: Impurities are notorious for inhibiting crystallization.[5][6] They can disrupt the formation of a regular crystal lattice, leading to oils or amorphous solids.[5][7] Even small amounts of unreacted starting materials or side products can be the culprit.

    • Action: Before forming the salt, ensure your free amine is as pure as possible. Techniques like flash chromatography or distillation are recommended. Often, when something you know should be crystalline is difficult to crystallize, purity is the issue.[8]

  • Solvent System Modification: The choice of solvent is paramount.[9] If a solvent is too effective at solvating the salt, the ions will be too comfortable in solution to organize into a crystal lattice.

    • Trituration: If you have an oil, you can sometimes "shock" it into crystallizing. Add a small amount of an anti-solvent (a solvent in which the salt is insoluble, see Q2) and vigorously scratch the inside of the flask with a glass rod at the oil-solvent interface. The scratching creates microscopic imperfections on the glass, which can act as nucleation sites.

    • Change Solvents: Move to a solvent system where the salt has lower solubility. For example, if your salt is an oil in methanol, try isopropanol or acetonitrile. The goal is to find a solvent where the salt is soluble when hot but only sparingly soluble when cold.

  • Counter-Ion Exchange: Some amine salts are inherently difficult to crystallize. For instance, sulfate and phosphate salts of amines are often described as forming gummy or oily products.[1][8] In these cases, the most effective solution is to change the acid used for salt formation.[2]

    • Action: Regenerate the free amine from your problematic salt and re-form the salt using a different acid. Acids like hydrochloric, maleic, oxalic, and fumaric acid often form highly crystalline, stable salts.[8]

Q2: How do I select the right solvent or solvent/anti-solvent system?

The ideal crystallization solvent is one that fully dissolves your amine salt at an elevated temperature but in which the salt has limited solubility at room temperature or below. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[10]

Causality: The principle relies on creating a supersaturated solution in a controlled manner.[10][11] When the hot, saturated solution cools, the solubility decreases, but the concentration of the salt remains high. This thermodynamically unstable state, known as the metastable zone, is where nucleation and crystal growth occur.[11][12]

Anti-Solvent Crystallization: A powerful and common technique is to use a solvent/anti-solvent pair. You dissolve the amine salt in a "good" solvent where it is highly soluble, and then you slowly add a miscible "poor" solvent (the anti-solvent) in which the salt is insoluble. This gradually reduces the overall solubility of the salt in the mixed system, inducing crystallization.[13][14]

  • Dissolve the amine salt in the minimum amount of a suitable "good" solvent (e.g., ethanol, methanol, isopropanol). Gentle heating may be required.

  • Filter the solution while warm if any insoluble impurities are present.

  • Slowly, add the "anti-solvent" (e.g., diethyl ether, hexane, toluene) dropwise with stirring.

  • Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This point of initial precipitation is the nucleation point.

  • If desired, add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Cover the flask and allow it to stand undisturbed at room temperature or in a refrigerator. Slow diffusion and cooling will promote the growth of larger, higher-quality crystals.

Caption: Workflow for a typical anti-solvent crystallization experiment.

The following table provides empirically successful solvent/anti-solvent pairs for amine salt crystallization.

"Good" Solvent (High Polarity)"Anti-Solvent" (Low Polarity)Typical Amine Salts
Isopropanol (IPA)Diethyl Ether (Et2O)Hydrochlorides, Oxalates[8]
Ethanol (EtOH)TolueneHydrochlorides[8]
Methanol (MeOH)Diethyl Ether (Et2O)Citrates[8]
AcetoneHexane / PentaneVarious organic salts[1]
Dichloromethane (DCM)HexaneLess polar salts[4]
Tetrahydrofuran (THF)HexaneSalts that may incorporate solvent[4]
Ethyl Acetate (EtOAc)PentaneTrichloroacetate (TCA) salts[9]
Q3: My salt "crashes out" immediately as a fine powder. How can I slow down the crystallization to get larger, better-quality crystals?

Rapid precipitation, or "crashing out," indicates that the solution is becoming supersaturated too quickly.[15] This leads to massive, rapid nucleation rather than slow, ordered crystal growth. The driving force for crystallization is too high.[10] The key is to slow everything down to allow molecules to arrange themselves properly in a crystal lattice.

Troubleshooting Strategies:

  • Use More Solvent: You may be too close to the minimum amount of hot solvent needed for dissolution. Add a small excess of the hot solvent (e.g., 5-10% more) to increase the compound's solubility slightly and widen the metastable zone. This will require the solution to cool more before nucleation begins.[15]

  • Slow Down the Cooling Process: Do not place your hot flask directly into an ice bath. Let it cool slowly to room temperature on the benchtop first, then move it to a refrigerator, and finally to a freezer. Insulating the flask (e.g., by placing it in a beaker of hot water or a Dewar flask) can further slow the cooling rate.[13]

  • Use a Diffusion Method: These methods introduce the change that induces crystallization (cooling or anti-solvent) very slowly.

    • Vapor Diffusion: Dissolve your compound in a small vial using a relatively volatile solvent. Place this open vial inside a larger, sealed jar that contains a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually inducing crystallization over hours or days.[14]

    • Liquid-Liquid Diffusion: Carefully layer a less dense anti-solvent on top of a denser solution of your compound in a narrow tube (like an NMR tube). The slow diffusion at the interface of the two liquids can produce excellent crystals.[4][14]

Q4: I'm working with an API. How does the choice of counter-ion affect more than just crystallinity?

In pharmaceutical development, salt selection is a critical optimization step that goes far beyond simply obtaining a solid. The counter-ion directly impacts key physicochemical properties of the API.[16]

  • Solubility & Dissolution Rate: The primary reason for salt formation is often to increase the aqueous solubility and dissolution rate of a drug substance, which is crucial for bioavailability.[17]

  • Stability: Salt formation can protect a chemically labile functional group. For example, protonating an amine group can make it less susceptible to oxidation.[18]

  • Hygroscopicity: Some salts readily absorb moisture from the air, which can negatively impact handling, formulation, and stability. Choosing a non-hygroscopic salt form is often a key goal.

  • Polymorphism: A single amine salt can often exist in multiple crystalline forms, or polymorphs, each with different properties.[19][20] The salt formation process must be controlled to consistently produce the desired, most stable polymorph.

AcidResulting SaltTypical Properties & Considerations
Hydrochloric Acid (HCl)HydrochlorideOften highly crystalline, good aqueous solubility. Most common choice.[1]
Sulfuric Acid (H2SO4)Sulfate / BisulfateCan be prone to forming hydrated salts or being hygroscopic.[8]
Maleic AcidMaleateOften forms nice, crystalline salts.[8]
Oxalic AcidOxalateGood for precipitating amines from alcoholic solutions.[8]
Methane­sulfonic AcidMesylateGenerally good solubility and crystallinity.
Citric AcidCitrateCan be difficult to crystallize, sometimes forming sticky solids or foams.[8]
References
  • Effects of impurities on an industrial crystallization process of ammonium sulfate - Uni Halle. (n.d.).
  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, July 25).
  • Polymorphic Ammonium Salts of the Antibiotic 4-Aminosalicylic Acid | Crystal Growth & Design - ACS Publications. (2012, April 30). Retrieved February 14, 2026, from [Link]

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.). Retrieved February 14, 2026, from [Link]

  • Effect of Supersaturation on the Particle Size of Ammonium Sulfate in Semibatch Evaporative Crystallization - American Chemical Society. (2013, July 22). Retrieved February 14, 2026, from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved February 14, 2026, from [Link]

  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024, July 5). Retrieved February 14, 2026, from [Link]

  • Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015, April 28). Retrieved February 14, 2026, from [Link]

  • Amine System Chemical Analysis Guide | PDF | Salt (Chemistry) - Scribd. (n.d.). Retrieved February 14, 2026, from [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022, February 24). Retrieved February 14, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved February 14, 2026, from [Link]

  • Ways of crashing out amines : r/chemistry - Reddit. (2018, May 13). Retrieved February 14, 2026, from [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved February 14, 2026, from [Link]

  • DE69106297T2 - Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid. - Google Patents. (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved February 14, 2026, from [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). (2021, December 11). Retrieved February 14, 2026, from [Link]

  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. (2011, June 24). Retrieved February 14, 2026, from [Link]

  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. (2019, August 2). Retrieved February 14, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 14, 2026, from [Link]

  • Polymorphs, Salts, and Cocrystals: What's in a Name? - ResearchGate. (2012, April 12). Retrieved February 14, 2026, from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 14, 2026, from [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 14, 2026, from [Link]

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - RSC Publishing. (2023, March 24). Retrieved February 14, 2026, from [Link]

  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2 - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • SUPERSATURATION-CONTROLLED CRYSTALLIZATION - LUTPub. (n.d.). Retrieved February 14, 2026, from [Link]

  • How do impurities affect salt crystallisation? - TutorChase. (n.d.). Retrieved February 14, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 14, 2026, from [Link]

  • Use of additives for inhibition and promotion of crystallization. (2020, June 16). Retrieved February 14, 2026, from [Link]

  • CONTROLLING STRESS FROM SALT CRYSTALLIZATION - George Scherer's Materials Research Group. (n.d.). Retrieved February 14, 2026, from [Link]

  • Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis - MDPI. (2024, April 23). Retrieved February 14, 2026, from [Link]

  • Amine system problems arising from heat stable salts and solutions to improve system performance | Request PDF - ResearchGate. (2025, August 6). Retrieved February 14, 2026, from [Link]

  • US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents. (n.d.).
  • Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Impact of impurities on crystal growth. (2025, April 15). Retrieved February 14, 2026, from [Link]

  • Effect of Ammonium (NH4+) Impurity on the Crystallization of Cobalt Sulfate Hexahydrate from Aqueous Solutions Using Cooling Method - MDPI. (2025, March 24). Retrieved February 14, 2026, from [Link]

  • A Study on crystallization temperature and rate of ammonium salt in the high-pressure hydrogenation heat exchanger - E3S Web of Conferences. (n.d.). Retrieved February 14, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.). Retrieved February 14, 2026, from [Link]

  • Continuous crystallisation of organic salt polymorphs - Frontiers. (2022, August 10). Retrieved February 14, 2026, from [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Retrieved February 14, 2026, from [Link]

  • Effects of additives on crystallization, polymorphic transformation, and solubility. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H-NMR Spectroscopic Analysis of N-(2-Isopropoxybenzyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Deep Dive for Structural Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous determination of molecular structure is the bedrock of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as an unparalleled tool for providing detailed information about the structure and chemical environment of molecules in solution.

This guide offers a comprehensive analysis of the ¹H-NMR spectrum of N-(2-Isopropoxybenzyl)-1-propanamine, a secondary amine featuring critical structural motifs relevant to medicinal chemistry. We will dissect its theoretical spectrum, grounding our predictions in foundational principles and comparative data from analogous structures. This approach not only serves to characterize the target molecule but also enhances the researcher's intuition for spectral interpretation.

Beyond a simple analysis, this document provides a robust, field-proven protocol for acquiring high-fidelity NMR data, ensuring that experimental results are both reliable and reproducible.

Theoretical ¹H-NMR Spectrum: A Predictive Analysis

The structure of N-(2-Isopropoxybenzyl)-1-propanamine presents several distinct proton environments. A predictive analysis, based on established chemical shift principles and data from related functional groups, allows us to construct a theoretical spectrum.[1][2] This process is fundamental to confirming the identity and purity of a synthesized compound.

Below is a visualization of the molecule with each unique proton environment labeled for clarity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh ~5-10 mg of N-(2-Isopropoxybenzyl)-1-propanamine c Add ~0.6-0.7 mL of solvent to the sample a->c b Select deuterated solvent (e.g., CDCl₃) b->c d Add internal standard (e.g., TMS, 1 drop) c->d e Vortex until fully dissolved d->e f Transfer to a clean, dry NMR tube e->f g Insert sample into spectrometer (e.g., 400 MHz) f->g h Lock, Tune, and Shim the instrument g->h i Set acquisition parameters (scans, delay, pulse width) h->i j Acquire the Free Induction Decay (FID) signal i->j k Fourier Transform the FID j->k l Phase Correction k->l m Baseline Correction l->m n Reference spectrum to TMS (0 ppm) m->n o Integrate signals n->o p Assign peaks and analyze coupling constants o->p

Caption: Standard workflow for acquiring and processing a ¹H-NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte: Accurately weigh 5-10 mg of N-(2-Isopropoxybenzyl)-1-propanamine. The concentration must be sufficient for a good signal-to-noise ratio but low enough to avoid solubility issues or signal broadening.

    • Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Its residual proton peak at δ 7.26 ppm serves as a secondary reference.

    • Internal Standard: Add one drop of Tetramethylsilane (TMS) to the solvent. TMS is the standard reference for ¹H-NMR, defined as 0.00 ppm, due to its chemical inertness and single, sharp signal. [3] * Dissolution: Combine the analyte and solvent in a clean vial. Vortex thoroughly to ensure the sample is completely dissolved. Incomplete dissolution is a primary cause of poor spectral quality (broad lines, inaccurate integrals).

    • Transfer: Using a pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring a sufficient filling height as recommended for the specific spectrometer probe.

  • Instrumental Setup & Acquisition (Example: 400 MHz Spectrometer):

    • Locking: The instrument locks onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

    • Tuning & Matching: The probe is tuned to the specific sample to maximize the efficiency of radiofrequency pulse transmission and signal detection.

    • Shimming: The magnetic field homogeneity across the sample volume is optimized by adjusting the shim coils. This is the most critical step for achieving sharp, symmetrical peaks and high resolution. Automated shimming routines are standard, but manual adjustment may be necessary for optimal results.

    • Acquisition Parameters:

      • Pulse Angle: A 90° pulse is typically used for quantitative measurements.

      • Number of Scans (NS): Start with 8 or 16 scans. Increase as needed to improve the signal-to-noise ratio for dilute samples.

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons in the molecule (typically 1-2 seconds for small molecules). A sufficient delay is crucial for accurate integration.

    • Acquisition: The experiment is run, and the resulting time-domain signal, the Free Induction Decay (FID), is saved.

  • Data Processing:

    • Fourier Transform: The FID is converted from the time domain to the frequency domain to generate the recognizable NMR spectrum.

    • Phase Correction: The phasing of the spectrum is adjusted manually or automatically to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity. This is essential for accurate integration.

    • Referencing: The spectrum is calibrated by setting the TMS peak to δ 0.00 ppm.

    • Integration: The area under each signal is calculated. The integral values should be normalized to a signal with a known number of protons (e.g., the 6H doublet of the isopropoxy methyls) to determine the relative number of protons for all other signals.

    • Peak Picking & Analysis: Identify the chemical shift of each peak and analyze splitting patterns to determine coupling constants (J-values), which provide valuable information about the connectivity of atoms.

Conclusion

The structural elucidation of N-(2-Isopropoxybenzyl)-1-propanamine via ¹H-NMR spectroscopy is a systematic process grounded in fundamental principles. By predicting the spectrum based on the molecule's constituent parts and validating these predictions with comparative data, researchers can confidently assign each signal. Adherence to a rigorous experimental protocol ensures the acquisition of high-fidelity data, transforming the NMR spectrum from a mere analytical output into a detailed molecular blueprint. This guide provides the theoretical framework and practical methodology necessary for researchers to leverage ¹H-NMR to its full potential in their scientific endeavors.

References

  • Supporting Information for an unspecified article. (n.d.).
  • ChemicalBook. (n.d.). N-Isopropylbenzylamine(102-97-6) 1H NMR spectrum.
  • Supplementary Information for an unspecified article. (n.d.).
  • University of Wisconsin. (n.d.). ¹H NMR: Novice Level, Spectrum 8.
  • ResearchGate. (n.d.). ¹H-NMR shift for protons adjacent to the amine group of benzylamine...
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
  • Max Planck Society. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). Benzylamine(100-46-9) 1H NMR spectrum.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Direct and Indirect Hyperpolarisation of Amines using paraHydrogen.
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.
  • Chem-Impex. (n.d.). N-Propyl-N-isopropylamine.
  • Chemical shifts presentation. (n.d.).
  • Compound Interest. (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES.
  • ChemicalBook. (n.d.). n-Propyl nitrate(627-13-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Propylamine(107-10-8) 1H NMR spectrum.

Sources

IR Spectroscopy Profiling: Isopropoxybenzyl Amines vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

Isopropoxybenzyl amines are critical intermediates in the synthesis of various pharmaceutical agents (e.g., beta-blockers, antihistamines). In drug development, distinguishing these specific ether-substituted amines from their methoxy- or unsubstituted analogs is vital for confirming structural integrity.

This guide provides a comparative IR spectroscopic analysis. While NMR is definitive for backbone connectivity, IR spectroscopy offers a rapid, cost-effective "fingerprint" method. The critical differentiator is not the amine group, but the specific vibrational modes of the isopropoxy ether linkage , specifically the gem-dimethyl doublet and the aryl-alkyl ether stretch.

Structural Deconvolution & Spectral Logic

To accurately interpret the spectrum of an isopropoxybenzyl amine, we must deconstruct the molecule into three distinct vibrational zones. This "Fragment Approach" allows for the prediction and identification of peaks even in novel derivatives.

Zone A: The Amine Head ( )
  • Primary Amines (

    
    ):  Exhibit a characteristic "doublet" in the high-frequency region (3400–3250 cm⁻¹) due to symmetric and asymmetric stretching.[1]
    
  • Secondary Amines (

    
    ):  Show a single weak band in the same region.[1][2]
    
  • The "Scissoring" Bend: A sharp band near 1600 cm⁻¹, often overlapping with aromatic ring modes.

Zone B: The Aromatic Core (Benzene Ring)
  • C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030–3060 cm⁻¹).

  • Ring Breathing: A set of sharp peaks between 1450–1600 cm⁻¹.

  • Overtone Patterns: Weak bands between 1660–2000 cm⁻¹ indicate the substitution pattern (e.g., para-substituted).

Zone C: The Isopropoxy Tail ( )
  • The Diagnostic Marker: The isopropyl group possesses a gem-dimethyl structure. This results in a split of the symmetric methyl bending vibration, creating a distinct doublet at approximately 1385 cm⁻¹ and 1375 cm⁻¹.

  • Ether Linkage: Asymmetric stretching of the

    
     bond appears as a strong band between 1230–1260 cm⁻¹.
    

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common structural analogs. Use this for rapid exclusion of impurities.

Table 1: Comparative Spectral Fingerprints
FeatureIsopropoxybenzyl Amine (Target)Methoxybenzyl Amine (Alternative 1)Benzyl Amine (Alternative 2)
Ether Stretch (

)
Strong, ~1240 cm⁻¹ (Aryl-Alkyl)Strong, ~1250 cm⁻¹Absent
Aliphatic C-H Stretch Strong, 2980–2870 cm⁻¹Moderate, ~2835 cm⁻¹ (sharp)Weak (only

)
Methyl Bend (

)
Doublet (1385 & 1375 cm⁻¹)Singlet (~1460 cm⁻¹ masked)Absent
Amine N-H Stretch 3300–3400 cm⁻¹ (Doublet if

)
3300–3400 cm⁻¹3300–3400 cm⁻¹
Diagnostic Value High (Isopropyl doublet is unique)Medium (Methoxy C-H is subtle)Baseline

Deep Dive: The "Gem-Dimethyl" Identity

The most robust confirmation of the isopropoxy group is the Isopropyl Split .

In a standard methyl group, the symmetric bending vibration occurs near 1380 cm⁻¹. However, when two methyl groups are attached to the same carbon (isopropyl), mechanical coupling splits this vibration into two distinct bands of nearly equal intensity.

  • Wavenumber: ~1385 cm⁻¹ and ~1375 cm⁻¹.

  • Appearance: A sharp "V" shape or doublet.

  • Interference: This region is usually clear in benzyl amines, making it a reliable "Yes/No" checkpoint for the presence of the isopropoxy chain.

Experimental Protocol: ATR-FTIR Assessment

Objective: Obtain a high-resolution spectrum of a liquid or semi-solid amine sample while preventing carbamate formation.

Safety Note: Benzyl amines are skin irritants and can cause severe eye damage. Work in a fume hood.

Step-by-Step Methodology
  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 to 32 scans (sufficient for organic liquids).

  • Background Subtraction:

    • Clean the crystal with isopropanol.

    • Collect an air background. Critical: Ensure the

      
       doublet at 2350 cm⁻¹ is minimized.
      
  • Sample Application:

    • Place 1 drop of the neat amine onto the crystal center.

    • Note: If the amine is a salt (HCl), it will be a solid. Apply pressure using the ATR anvil. If it is a free base (liquid), no pressure is needed.

  • The "CO2 Race" (Time Sensitivity):

    • Primary amines react with atmospheric

      
       to form carbamates (
      
      
      
      ). This creates a broad artifact peak near 1570 cm⁻¹ and 1480 cm⁻¹.
    • Action: Scan immediately after deposition. Do not leave the sample exposed on the crystal for >2 minutes.

  • Data Processing:

    • Apply baseline correction if necessary.

    • Normalize the strongest peak (usually the Ether C-O stretch at ~1240 cm⁻¹) to 1.0 absorbance units for comparison.

Visualization of Spectral Logic

The following diagrams illustrate the logical flow of peak assignment and the experimental decision tree.

Diagram 1: Spectral Decomposition of Isopropoxybenzyl Amine

SpectralLogic Molecule Isopropoxybenzyl Amine Amine Amine Group (-NH2) (The Head) Molecule->Amine Benzene Benzene Ring (The Core) Molecule->Benzene Isopropoxy Isopropoxy Group (The Tail) Molecule->Isopropoxy NH_Stretch N-H Stretch 3400-3300 cm⁻¹ (Doublet for 1°) Amine->NH_Stretch NH_Bend N-H Bend ~1600 cm⁻¹ Amine->NH_Bend CH_Ar Ar-C-H Stretch >3000 cm⁻¹ Benzene->CH_Ar Ring_Mode Ring Breathing 1500 & 1600 cm⁻¹ Benzene->Ring_Mode Ether C-O-C Stretch ~1240 cm⁻¹ (Strong) Isopropoxy->Ether GemDimethyl Gem-Dimethyl 1385 & 1375 cm⁻¹ (Diagnostic Doublet) Isopropoxy->GemDimethyl PRIMARY ID MARKER

Caption: Structural decomposition linking functional groups to their specific IR frequency zones. The gem-dimethyl doublet is highlighted as the primary identification marker.

Diagram 2: Identification Workflow

Workflow Start Start: Acquire Spectrum CheckEther Check 1240 cm⁻¹ Region Is there a strong band? Start->CheckEther NoEther Likely Benzyl Amine (Unsubstituted) CheckEther->NoEther No YesEther Ether Present (Alkoxybenzyl Amine) CheckEther->YesEther Yes CheckDoublet Check 1385/1375 cm⁻¹ Is there a split doublet? YesEther->CheckDoublet NoDoublet Likely Methoxy/Ethoxy (Single band or different pattern) CheckDoublet->NoDoublet No YesDoublet CONFIRMED: Isopropoxybenzyl Amine CheckDoublet->YesDoublet Yes

Caption: Logical decision tree for distinguishing isopropoxybenzyl amines from methoxy or unsubstituted analogs based on spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for gem-dimethyl doublet assignment).
  • NIST Chemistry WebBook. Benzylamine IR Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for Aryl-Alkyl ether stretch frequencies).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd.

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of N-(2-Isopropoxybenzyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Analytical Diligence

This guide provides an in-depth comparison of the types of reference standards available for the analysis of N-(2-Isopropoxybenzyl)-1-propanamine and its analogues. We will move beyond a simple product listing to explore the causality behind experimental choices, offering field-proven insights into the qualification and application of these critical reagents. Every protocol described herein is designed as a self-validating system to ensure the highest degree of scientific integrity.

Part 1: A Comparative Framework for Reference Standards

For a specialized compound like N-(2-Isopropoxybenzyl)-1-propanamine, which is not a widely marketed pharmaceutical, the landscape of available reference standards can vary. A researcher might encounter standards from commercial suppliers, or be required to synthesize and qualify a standard in-house. Understanding the hierarchy of these standards is essential for experimental design and data interpretation. A related compound, N-Isopropylbenzylamine, has been identified as an adulterant in samples seized by law enforcement, underscoring the importance of accurate identification and quantification in forensic applications.[1]

Below is a comparison of the typical tiers of reference materials.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Commercial Analytical Standard Tier 3: In-House Qualified Material
Source National Metrology Institute (e.g., NIST) or Pharmacopeia (e.g., USP)[2]Reputable Chemical Suppliers (e.g., Cayman Chemical, Santa Cruz Biotechnology)[1][3]Internal or Contract Synthesis Laboratory[4][5]
Purity & Characterization Highest level of purity, rigorously characterized using multiple orthogonal methods. Comes with a detailed Certificate of Analysis (CoA) stating the certified value and its uncertainty.High purity (typically >98%), confirmed by primary methods like HPLC or GC. CoA provides purity data but may lack metrological traceability.Purity is variable and entirely dependent on the synthesis and purification process. Requires comprehensive characterization by the end-user.
Traceability & Certification Full metrological traceability to SI units. Accompanied by a comprehensive certificate compliant with ISO 17034.Lot-specific CoA provided. Traceability is generally to the manufacturer's internal standards.No external certification. All characterization and documentation are the responsibility of the user.
Typical Use Case Primary standard for calibrating other standards; critical assays for regulatory submission.Routine analysis, quality control, instrument calibration, and quantitative studies.Early-stage research, impurity identification, and when no commercial standard is available.
Availability for this Topic Highly unlikely for this specific compound.Available from some suppliers for research purposes, often without full certification as a quantitative standard.[3]Most common scenario for novel or non-commercial compounds.

Part 2: Qualifying an In-House Reference Standard: A Workflow

Given the likely necessity of using an in-house or non-certified standard, a rigorous qualification workflow is not just recommended, but essential for data integrity. This process establishes the material's identity, purity, and suitability for its intended analytical purpose.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Assay Assignment & Documentation synthesis Synthesis & Purification nmr Structural Elucidation via NMR (¹H, ¹³C) synthesis->nmr ms Mass Confirmation via High-Resolution MS nmr->ms hplc Chromatographic Purity via HPLC-UV (Area % Normalization) ms->hplc Proceed if Identity Confirmed gcms Orthogonal Purity Check via GC-MS hplc->gcms residual Residual Solvent Analysis (HS-GC) gcms->residual water Water Content (Karl Fischer) residual->water inorganic Inorganic Impurities (Sulphated Ash) water->inorganic mass_balance Purity Assignment (Mass Balance Approach) inorganic->mass_balance Calculate Final Purity documentation Create Certificate of Qualification mass_balance->documentation

Caption: Workflow for qualifying an in-house reference standard.

The principle of mass balance is foundational here. The assigned purity of the standard is calculated as 100% minus the sum of all identified impurities (chromatographic, residual solvents, water, and non-combustible inorganics).

Part 3: Comparative Analytical Methodologies

The performance of any reference standard is demonstrated through its application in validated analytical methods. Below are detailed protocols for HPLC-UV, GC-MS, and NMR, which are the cornerstone techniques for the analysis of N-(2-Isopropoxybenzyl)-1-propanamine.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse for purity determination and quantitative analysis of non-volatile organic molecules. A reversed-phase method is typically suitable for compounds of this polarity.

Causality Behind Method Choices:

  • Column: A C18 column is chosen for its versatility and robust performance with a wide range of moderately polar to non-polar analytes.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure elution of the main analyte and any impurities with different polarities. Formic acid is added to improve peak shape by protonating the amine functional group, reducing tailing.

  • Detector: UV detection at 220 nm is selected based on the presence of the benzene ring chromophore, which ensures good sensitivity.

Experimental Protocol: HPLC-UV Purity Method

G prep 1. Prepare Standard (1.0 mg/mL in Mobile Phase A) instrument 2. HPLC System Setup (See Table 2) prep->instrument inject 3. Inject Sample (5 µL) instrument->inject acquire 4. Acquire Data (25 min) inject->acquire process 5. Process Chromatogram (Integrate all peaks >0.05%) acquire->process report 6. Report Purity (Area % Normalization) process->report G prep 1. Prepare Standard (1.0 mg/mL in Dichloromethane) instrument 2. GC-MS System Setup (See Table 3) prep->instrument inject 3. Inject Sample (1 µL, 50:1 split) instrument->inject acquire 4. Acquire Data (Scan m/z 40-550) inject->acquire process 5. Analyze Data (Compare mass spectrum to library/reference) acquire->process report 6. Report Identity & Purity (Confirm structure, Area % Purity) process->report

Sources

Bioassay Validation Guide: N-(2-Isopropoxybenzyl)-1-propanamine as a Control

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical framework for validating N-(2-Isopropoxybenzyl)-1-propanamine as a control in bioassays. Given the compound's structural profile as a secondary benzylamine with an ortho-alkoxy substituent, this guide focuses on its application in ion channel modulation (specifically TRP channels) and Sigma receptor assays, where such pharmacophores are frequently active.

Executive Summary

N-(2-Isopropoxybenzyl)-1-propanamine (CAS: Not widely indexed; MDL: MFCD10687778) represents a specific class of secondary benzylamines often utilized as chemical probes or building blocks in medicinal chemistry. Structurally characterized by a lipophilic benzyl ring with a bulky ortho-isopropoxy group and a propyl-amine chain, it shares significant pharmacophoric overlap with known modulators of Transient Receptor Potential (TRP) channels (e.g., TRPM8 antagonists) and Sigma-1 receptor ligands.

This guide outlines the validation of this compound as a negative control (for selectivity) or a structural analog control (for SAR studies) in high-throughput screening (HTS) and lead optimization assays.

Core Application Areas:
  • TRP Channel Assays: Validation as a selectivity control against TRPM8/TRPA1.

  • Sigma Receptor Binding: Assessment of off-target affinity in CNS drug discovery.

  • Ion Channel Blockade: Evaluation of non-specific sodium channel inhibition (local anesthetic-like effect).

Mechanism of Action & Rationale

To validate N-(2-Isopropoxybenzyl)-1-propanamine as a control, one must understand its potential interactions. Its structure mimics the "lipophilic tail + linker + amine" motif found in many ion channel blockers.

Structural Homology & Predicted Activity
  • Pharmacophore: The 2-isopropoxy group provides steric bulk and lipophilicity (LogP ~3.5), while the secondary amine is protonated at physiological pH (pKa ~9.5), allowing cation-pi interactions.

  • Target Hypothesis:

    • TRPM8: Similar to N-(2-methoxybenzyl) derivatives, this compound may act as a pore blocker or allosteric modulator.

    • Sigma-1 (σ1): The benzylamine scaffold is a classic σ1 pharmacophore.

Pathway Visualization (TRPM8/Sigma Signaling)

TRPM8_Pathway Agonist Agonist (e.g., Menthol) TRPM8 TRPM8 Channel (Closed) Agonist->TRPM8 Binds TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Activation Ca_Influx Ca2+ Influx TRPM8_Open->Ca_Influx Permeation Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal Depolarization->Pain_Signal Control Control: N-(2-Isopropoxybenzyl)-1-propanamine Control->TRPM8 Potential Blockade (Antagonist Mode) Control->TRPM8_Open Pore Block

Figure 1: Hypothesized interaction of N-(2-Isopropoxybenzyl)-1-propanamine within the TRPM8 signaling pathway. As a control, it may inhibit channel opening or block the pore, preventing Ca2+ influx.

Comparative Performance Analysis

When validating N-(2-Isopropoxybenzyl)-1-propanamine, it must be benchmarked against established standards. The following table compares it with industry-standard controls for TRPM8 and Sigma-1 assays.

Table 1: Performance Comparison vs. Standard Alternatives
FeatureN-(2-Isopropoxybenzyl)-1-propanamine AMTB (Standard TRPM8 Antagonist) Haloperidol (Sigma-1 Antagonist) Propafenone (Na+ Channel Blocker)
Role Novel Control / Structural Analog Positive Control (Inhibition)Positive Control (Binding)Positive Control (Blockade)
Primary Target Predicted: TRP / Sigma / NaV TRPM8Sigma-1 / D2NaV1.5
IC50 / Ki Validation Required (Est. µM range) ~10-50 nM (TRPM8)~1-5 nM (Sigma-1)~1 µM (NaV)
Selectivity Moderate (Likely promiscuous)High (TRPM8 vs TRPV1)Low (Promiscuous)Low (Class IC antiarrhythmic)
Solubility Low (Requires DMSO/Ethanol)ModerateLowModerate
Use Case Negative control for specific SAR Assay sensitivity checkBinding affinity checkGeneral excitability check

Key Insight: Unlike AMTB, which is a highly potent and selective tool, N-(2-Isopropoxybenzyl)-1-propanamine is best used as a "chemical series control" —a compound used to define the structure-activity relationship (SAR) boundary. For example, if your lead compound has a 3-isopropoxy group and is active, this 2-isopropoxy analog serves to validate the regioselectivity of the binding pocket.

Validation Protocol

To formally validate this compound as a control in your assay, follow this step-by-step workflow. This ensures that any signal (or lack thereof) is due to specific biological activity and not artifacts.

Step 1: Identity & Purity Verification

Before use, the compound must meet strict quality criteria to avoid false positives from impurities (e.g., unreacted benzyl bromide).

  • Method: LC-MS and 1H-NMR.[1]

  • Criteria: Purity > 95%; Identity confirmed by molecular ion [M+H]+ = 208.32.

Step 2: Solubility & Stability Profiling

Determine the maximum non-precipitating concentration in the assay buffer.

  • Protocol:

    • Prepare 10 mM stock in 100% DMSO.

    • Dilute to 100 µM in assay buffer (e.g., HBSS + 0.1% BSA).

    • Measure absorbance at 600 nm (turbidity) or use nephelometry.

    • Acceptance: No precipitation at 3x the intended IC50.

Step 3: Dose-Response Characterization (Validation Workflow)

Validation_Workflow Stock 1. Stock Prep (10mM DMSO) Dilution 2. Serial Dilution (1:3 in Buffer) Stock->Dilution Treatment 4. Compound Addition (Pre-incubation 30m) Dilution->Treatment Cell_Seed 3. Cell Seeding (HEK-293/CHO) Cell_Seed->Treatment Stimulation 5. Agonist Challenge (e.g., Menthol) Treatment->Stimulation Readout 6. Signal Readout (FLIPR / Ca2+ Dye) Stimulation->Readout Analysis 7. Data Analysis (4-Parameter Fit) Readout->Analysis

Figure 2: Step-by-step bioassay validation workflow for N-(2-Isopropoxybenzyl)-1-propanamine.

Detailed Protocol (Calcium Flux Assay Example):
  • Cell Culture: Seed HEK-293 cells stably expressing TRPM8 (or target of interest) in 384-well plates.

  • Dye Loading: Load cells with Fluo-4 AM or Calcium-6 dye for 60 mins at 37°C.

  • Compound Addition: Add N-(2-Isopropoxybenzyl)-1-propanamine (8-point dose response, 0.1 nM to 30 µM). Incubate for 20 mins.

    • Control Wells: DMSO only (Negative), AMTB 10 µM (Positive).

  • Agonist Challenge: Inject EC80 concentration of agonist (e.g., Menthol for TRPM8).

  • Measurement: Monitor fluorescence kinetics (Ex 485nm / Em 525nm) on a FLIPR or similar reader.

  • Calculation: Calculate % Inhibition =

    
    .
    

Data Interpretation & Troubleshooting

Expected Results
  • If acting as a Negative Control: The compound should show no significant inhibition (IC50 > 30 µM) compared to the active analog. This validates that the assay can distinguish between closely related structures.

  • If acting as a Positive Control (Blocker): Expect a sigmoidal dose-response curve.

    • Z-Factor: Ensure Z' > 0.5 for the assay plate to be valid.

Common Failure Modes
IssueCauseSolution
High Background Inhibition Non-specific toxicity or precipitation.Check solubility limit; perform cell viability assay (CellTiter-Glo).
Flat Dose Response Compound degradation or lack of potency.Verify stock stability by LC-MS; confirm target expression.
Bell-Shaped Curve Biphasic mechanism or solubility crash.Narrow the concentration range; check for inverse agonism.

References

  • USP <1033> Biological Assay Validation. United States Pharmacopeia. (Guidance on assay design, parallelism, and relative potency).

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). (2018).[2]

  • TRP Channel Drug Discovery: Assays and Protocols. Methods in Molecular Biology. (General protocols for TRP channel validation).

  • Sigma Receptor Ligands: Structure-Activity Relationships. Journal of Medicinal Chemistry. (Context for benzylamine pharmacophores).

  • Huateng Pharma Product Catalog. (Source for N-(2-Isopropoxybenzyl)-1-propanamine availability).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Isopropoxybenzyl)-1-propanamine
Reactant of Route 2
Reactant of Route 2
N-(2-Isopropoxybenzyl)-1-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.